CL2 Linker
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C68H103N11O22 |
|---|---|
Peso molecular |
1426.6 g/mol |
Nombre IUPAC |
(3-hydroxy-2-oxopropyl) N-[2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C68H103N11O22/c1-68(2,3)101-65(88)69-25-12-11-16-57(63(86)71-54-20-18-53(19-21-54)50-99-66(89)76(4)27-28-77(5)67(90)100-51-56(81)49-80)73-64(87)58(46-52-14-8-6-9-15-52)72-60(83)24-30-91-32-34-93-36-38-95-40-42-97-44-45-98-43-41-96-39-37-94-35-33-92-31-29-78-48-55(74-75-78)47-70-59(82)17-10-7-13-26-79-61(84)22-23-62(79)85/h6,8-9,14-15,18-23,48,57-58,80H,7,10-13,16-17,24-47,49-51H2,1-5H3,(H,69,88)(H,70,82)(H,71,86)(H,72,83)(H,73,87)/t57-,58-/m0/s1 |
Clave InChI |
BGFZCTPREVDQQQ-YQOHNZFASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the CL2 Linker: Structure, Synthesis, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CL2 linker is a critical component in the design of modern antibody-drug conjugates (ADCs), most notably in the FDA-approved drug sacituzumab govitecan (Trodelvy®). This technical guide provides a comprehensive overview of the this compound, with a particular focus on its more sophisticated variant, CL2A. We will delve into its chemical structure, a detailed synthesis protocol, and its mechanism of action in targeted cancer therapy. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of next-generation ADCs.
CL2 and CL2A Linker Structure
The this compound is a cleavable linker designed to connect a cytotoxic payload to a monoclonal antibody. The "A" designation in CL2A signifies the inclusion of a short polyethylene glycol (PEG) chain, which enhances the water solubility of the linker-payload conjugate.[1]
The core components of the CL2A linker are:
-
A Maleimide Group: This functional group serves as the attachment point to the antibody. It reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of the antibody, which are typically exposed after mild reduction of interchain disulfide bonds.[1]
-
A Polyethylene Glycol (PEG) Spacer: The CL2A variant incorporates a PEG8 (eight ethylene glycol units) spacer.[2][3] This hydrophilic chain improves the solubility and pharmacokinetic properties of the resulting ADC.[1]
-
A Triazole Ring: Formed via a click chemistry reaction, this stable heterocyclic ring is a key part of the linker's backbone.
-
A p-aminobenzyl alcohol (PABA) Spacer: This unit connects the PEG chain to the carbonate moiety.
-
A pH-Sensitive Carbonate Bond: This is the cleavable element of the linker. It is relatively stable at physiological pH (7.4) but is designed to be hydrolyzed under the mildly acidic conditions of the tumor microenvironment or within cellular lysosomes (pH 4.5-5.0), leading to the release of the cytotoxic payload. This pH sensitivity contributes to the targeted release of the drug at the tumor site.
Below is a diagram illustrating the general structure of the CL2A linker.
References
The CL2A Linker: A Deep Dive into its Properties and Role in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Central to the efficacy and safety of these complex molecules is the linker, a critical component that connects a monoclonal antibody to a potent cytotoxic payload. This technical guide provides an in-depth exploration of the CL2A linker, a clinically validated, pH-sensitive linker integral to the success of ADCs such as sacituzumab govitecan.
Introduction to the CL2A Linker
The CL2A linker is a cleavable linker designed for the stable conjugation of payloads to antibodies and their subsequent release under specific physiological conditions. It is most notably utilized in the ADC sacituzumab govitecan, where it connects the anti-TROP-2 antibody to the topoisomerase I inhibitor, SN-38.[1] The design of the CL2A linker addresses several key requirements for a successful ADC: stability in systemic circulation, efficient payload release at the target site, and favorable physicochemical properties.[2][3][4]
Physicochemical Properties and Structure
The CL2A linker is a hydrophilic linker that incorporates a short polyethylene glycol (PEG) segment to enhance water solubility.[1] This hydrophilicity helps to mitigate the aggregation often associated with hydrophobic payloads and can reduce nonspecific ADC uptake, thereby minimizing off-target toxicity.
The core structure of the CL2A linker consists of:
-
A maleimide group for covalent attachment to sulfhydryl groups on the antibody.
-
A short polyethylene glycol (PEG) spacer to improve solubility.
-
A pH-sensitive carbonate bond that connects the linker to the payload.
A key feature of the CL2A linker's design is its attachment to the 20th position of the SN-38 payload. This specific conjugation stabilizes the lactone ring of SN-38, which is essential for its cytotoxic activity.
Mechanism of Action: pH-Sensitive Cleavage
The CL2A linker's primary mechanism of action is its pH-dependent cleavage. It is engineered to be stable at the physiological pH of blood (pH 7.4) but undergoes hydrolysis in the more acidic environments characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).
This pH sensitivity is conferred by the carbonate bond linking the linker to the payload. Upon internalization of the ADC into the target cancer cell, the lower pH of the endosomal and lysosomal compartments triggers the hydrolysis of this carbonate bond, leading to the release of the active SN-38 payload. This targeted release mechanism is crucial for maximizing the therapeutic window, ensuring that the potent cytotoxin is delivered specifically to cancer cells while minimizing systemic exposure and associated toxicities.
The cleavage of the CL2A linker can be visualized as follows:
Quantitative Data Summary
The following tables summarize key quantitative data associated with ADCs utilizing the CL2A linker, primarily from studies involving sacituzumab govitecan.
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~7-8 | |
| Cell Binding (Kd) | ~1.2 nM | |
| In Vitro Cytotoxicity (IC50) | ~2.2 nM | |
| In Vitro Serum Stability (t1/2) | ~20 hours |
Table 1: In Vitro Performance of a CL2A-SN-38 ADC.
The Bystander Effect
A significant advantage of using a cleavable linker like CL2A is the potential for a "bystander effect." Once the SN-38 payload is released within the tumor microenvironment, its membrane permeability allows it to diffuse into neighboring cancer cells that may not express the target antigen (TROP-2 in the case of sacituzumab govitecan). This bystander killing is particularly important in treating heterogeneous tumors where antigen expression can be varied.
Experimental Protocols
The characterization of ADCs with the CL2A linker involves a series of critical in vitro assays. Below are outlines of the methodologies for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology (MTT Assay):
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified incubation period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.
In Vitro Serum Stability Assay
Objective: To assess the stability of the ADC and the linker in human serum over time.
Methodology:
-
Incubation: Incubate the ADC in human serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Collection: At each time point, collect an aliquot of the serum-ADC mixture.
-
Purification: Purify the ADC from the serum using a suitable method, such as affinity chromatography (e.g., Protein A).
-
Analysis: Analyze the purified ADC using techniques like:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and monitor for aggregation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the different drug-loaded species and any degradation products.
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the serum half-life.
Signaling Pathway of the SN-38 Payload
Upon its release, SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and repair.
Mechanism of Action:
-
Topoisomerase I Inhibition: SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of single-strand DNA breaks.
-
DNA Damage: The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks.
-
Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2 phases.
-
Apoptosis Induction: The extensive DNA damage ultimately activates apoptotic pathways, leading to programmed cell death. This can involve the upregulation of p53 and the modulation of the Akt signaling pathway.
ADC Development Workflow
The development of an ADC utilizing the CL2A linker follows a multi-step process, from initial design to preclinical evaluation.
Conclusion
The CL2A linker represents a significant advancement in ADC technology, offering a sophisticated mechanism for targeted drug delivery. Its pH-sensitive nature, coupled with favorable physicochemical properties, enables the stable circulation of the ADC and efficient, localized release of the cytotoxic payload within the tumor microenvironment. This targeted approach, along with the potential for a bystander effect, contributes to an improved therapeutic window. A thorough understanding of the properties and characteristics of the CL2A linker is paramount for researchers and drug developers working to advance the next generation of antibody-drug conjugates.
References
The "CL2" Linker: A Tale of Two Modalities in Targeted Therapeutics
The designation "CL2" in the realm of advanced drug development is not a singular entity but rather represents distinct linker technologies pivotal to two cutting-edge therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the discovery, development, and application of the CL2A linker in ADCs and the linker technology embodied in the LC-2 PROTAC .
Part 1: The CL2A Linker in Antibody-Drug Conjugates
The CL2A linker is a critical component of the successful ADC, Sacituzumab govitecan, which targets the Trop-2 receptor on cancer cells. It is a cleavable linker designed to be stable in circulation but to release its cytotoxic payload, SN-38 (the active metabolite of irinotecan), in the tumor microenvironment and within cancer cells.
Chemical Structure and Properties
The CL2A linker is a multi-component system that includes a short polyethylene glycol (PEG) segment to enhance water solubility. A key feature is its pH-sensitive carbonate bond that connects the linker to the 20th position of SN-38, which also helps to stabilize the active lactone ring of the drug. The other end of the linker incorporates a maleimide group, which forms a stable thioether bond with sulfhydryl groups on the antibody following its mild reduction.
Synthesis of the CL2A-SN38 Conjugate
While a detailed, standalone synthesis protocol for the CL2A linker is not publicly available, its synthesis is an integral part of the overall production of the CL2A-SN38 drug-linker conjugate. The synthesis is a complex, multi-step process. Based on available information, the synthesis of CL2A-SN38 is described as a 10-step process. This intricate synthesis allows for the precise construction of the linker with its various functionalities, culminating in the attachment of the potent SN-38 payload.
Quantitative Data for CL2A-Containing ADCs
The efficacy of ADCs utilizing the CL2A linker is demonstrated by quantitative in vitro and in vivo data. The following table summarizes key performance metrics for CL2A-SN38 and the corresponding ADC.
| Molecule | Parameter | Value | Cell Line/Conditions | Reference |
| hRS7-CL2A-SN-38 | IC50 | ~2.2 nM | Various solid tumor cell lines | [1] |
| hRS7-CL2A-SN-38 | Serum Stability (t1/2) | ~20 hours | In vitro | [1] |
| Sacituzumab govitecan | Drug-to-Antibody Ratio (DAR) | ~7.6 | [2] |
Experimental Protocols
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding:
-
Seed target cancer cells (e.g., those expressing Trop-2) in a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
ADC Treatment:
-
Prepare serial dilutions of the CL2A-containing ADC in culture medium.
-
Add 50 µL of the diluted ADC solutions to the respective wells. Include a vehicle control (e.g., PBS or formulation buffer).
-
Incubate the plate for 48–144 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.
-
Add 100 µL of a 10% SDS-HCl solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Visualization of the ADC Mechanism of Action
Caption: Mechanism of action for a CL2A linker-containing ADC.
Part 2: The Linker in the LC-2 PROTAC
LC-2 is a first-in-class PROTAC designed to induce the degradation of the oncogenic protein KRAS G12C. The linker in LC-2 is a crucial element that connects the KRAS G12C covalent inhibitor, MRTX849, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Chemical Structure and Properties
The linker in LC-2 is a flexible chain that optimally orients the two ligands to facilitate the formation of a stable ternary complex between KRAS G12C and VHL. The precise composition and length of the linker are critical for degradation efficiency. While the exact structure of the linker is part of the overall LC-2 molecule, it is known to be derived from a precursor containing an ethoxypropanoic acid moiety attached to the MRTX849 warhead.[4]
Synthesis of the LC-2 PROTAC
The synthesis of LC-2 involves the coupling of the MRTX849-linker intermediate with the VHL ligand. A key starting material is MRTX849 ethoxypropanoic acid, which incorporates the KRAS G12C ligand and the linker component. This intermediate is then conjugated to the VHL ligand to yield the final LC-2 PROTAC.
Quantitative Data for the LC-2 PROTAC
The potency of LC-2 is measured by its ability to induce the degradation of KRAS G12C, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Cell Line | KRAS G12C Genotype | DC50 (µM) | Dmax (%) | Reference |
| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~80% | |
| NCI-H23 | Heterozygous | 0.25 ± 0.08 | ~90% | |
| MIA PaCa-2 | Heterozygous | 0.76 (approx.) | ~75% | |
| SW1573 | Homozygous | 0.45 (approx.) | ~85% |
Experimental Protocols
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cancer cells (e.g., NCI-H2030) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of LC-2 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KRAS overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the KRAS protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values from the dose-response curve.
-
Visualization of the PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation of KRAS G12C by LC-2.
References
An In-depth Technical Guide to the CL2A Linker: Design, Rationale, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linkers developed, the CL2A linker has gained prominence, most notably for its use in the FDA-approved ADC, Sacituzumab govitecan. This technical guide provides a comprehensive overview of the CL2A linker, detailing its design rationale, mechanism of action, and the experimental protocols for its evaluation.
Design and Rationale of the CL2A Linker
The CL2A linker is a cleavable linker designed for the targeted delivery of the potent topoisomerase I inhibitor, SN-38. Its design incorporates several key features to ensure stability in circulation and efficient payload release within the tumor microenvironment.
Key Structural Components and their Rationale:
-
Maleimide Group: This functional group allows for a stable thioether bond with sulfhydryl groups on the antibody, which are typically generated by the mild reduction of interchain disulfide bonds. This ensures a secure and covalent attachment of the linker-payload to the monoclonal antibody.
-
Polyethylene Glycol (PEG) Segment: A short PEG moiety is incorporated into the linker to enhance the water solubility of the highly hydrophobic SN-38 payload.[1] This is crucial for preventing aggregation and improving the overall physicochemical properties of the resulting ADC.[2]
-
pH-Sensitive Carbonate Bond: The core of the CL2A linker's cleavage mechanism lies in a pH-sensitive benzyl carbonate bond that connects the linker to the 20th position of SN-38's lactone ring.[1][3] This bond is relatively stable at the physiological pH of blood (pH 7.4) but is susceptible to hydrolysis in the more acidic conditions of the tumor microenvironment and within cellular lysosomes (pH 4.8-6.0).[4] This pH-dependent cleavage allows for the targeted release of SN-38 in the vicinity of and within cancer cells.
-
Attachment at the 20th Position of SN-38: The linker is specifically attached to the 20th position of the SN-38 payload. This strategic placement stabilizes the lactone ring of SN-38, which is essential for its cytotoxic activity, preventing its hydrolysis to the less active carboxylate form.
The overarching rationale for the CL2A linker's design is to create an ADC with a high drug-to-antibody ratio (DAR) that remains stable in systemic circulation, thereby minimizing off-target toxicity. Upon reaching the tumor, the linker is designed to release the SN-38 payload through hydrolysis, enabling the potent drug to exert its cytotoxic effects on both target and neighboring cancer cells through the "bystander effect."
Quantitative Data on CL2A Linker Performance
The performance of an ADC is critically dependent on the linker's stability and cleavage kinetics. The following table summarizes key quantitative data for ADCs utilizing the CL2A linker.
| Parameter | Value | Conditions | Reference |
| Drug-to-Antibody Ratio (DAR) | ~7.6 - 8:1 | For Sacituzumab govitecan | |
| SN-38 Release Half-life in Human Serum | ~1-2 days | In vitro at 37°C | |
| SN-38 Release Half-life at pH 5.0 | ~10 hours | In vitro, mimicking lysosomal conditions | |
| SN-38 Release Half-life at pH 7.4 | ~1 day | In vitro, mimicking physiological pH | |
| Comparative Stability (CL2A vs. CL2E linker) | CL2A t½ ~ 1 day; CL2E t½ > 10 days | In human serum |
Mechanism of Action and Signaling Pathways
The efficacy of a CL2A-based ADC is a multi-step process involving targeted delivery, payload release, and induction of cell death.
ADC Trafficking and Payload Release
An ADC with a CL2A linker circulates in the bloodstream and, upon reaching the tumor site, binds to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized and trafficked to the lysosome. The acidic environment of the lysosome triggers the hydrolysis of the carbonate bond in the CL2A linker, releasing the active SN-38 payload.
Topoisomerase I Inhibition by SN-38
Once released, SN-38 enters the nucleus and targets topoisomerase I, an enzyme essential for DNA replication. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks. When a DNA replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death).
The Bystander Effect
A key advantage of using a cleavable linker like CL2A with a membrane-permeable payload such as SN-38 is the "bystander effect." After its release from the target cell, SN-38 can diffuse across the cell membrane and enter neighboring tumor cells that may not express the target antigen. This allows the ADC to kill a broader population of tumor cells, which is particularly important in heterogeneous tumors where antigen expression can be varied.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and evaluate ADCs with the CL2A linker.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. UV/Vis spectroscopy is a common method for determining the average DAR.
Protocol: DAR Determination by UV/Vis Spectroscopy
-
Determine Molar Extinction Coefficients:
-
Experimentally determine the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.
-
Determine the molar extinction coefficient of the free linker-payload (CL2A-SN38) at its wavelength of maximum absorbance (λ_max_, typically around 370 nm for SN-38) and at 280 nm (ε_Drug,280_).
-
-
Measure Absorbance of the ADC:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate Concentrations:
-
Calculate the concentration of the drug (C_Drug_) using the Beer-Lambert law at its λ_max_: C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
Calculate the concentration of the antibody (C_Ab_) by correcting the absorbance at 280 nm for the contribution of the drug: C_Ab_ = (A_280_ - (C_Drug_ * ε_Drug,280_)) / ε_Ab_
-
-
Calculate DAR:
-
The average DAR is the molar ratio of the drug to the antibody: DAR = C_Drug_ / C_Ab_
-
Note: For a more detailed analysis of DAR distribution, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are recommended.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug (SN-38) in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
In Vitro Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Protocol: Co-culture Bystander Effect Assay
-
Cell Preparation:
-
Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the ADC.
-
Incubate for an appropriate duration (e.g., 96-144 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the GFP-labeled Ag- cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the presence of the ADC compared to untreated co-cultures. A decrease in the viability of Ag- cells indicates a bystander effect.
-
Synthesis of the CL2A-SN38 Conjugate
The synthesis of the CL2A-SN38 linker-payload is a complex, multi-step process. While the proprietary nature of the exact synthesis precludes a detailed public protocol, the general approach involves the synthesis of the CL2A linker moiety followed by its conjugation to SN-38. This process has been described as a 10-step synthesis. The final CL2A-SN38 construct is then conjugated to the antibody.
General Workflow for ADC Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
An In-Depth Technical Guide to the Core Functional Components of the CL2A Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CL2A linker is a critical component in the design of advanced antibody-drug conjugates (ADCs), most notably utilized in the FDA-approved therapeutic, sacituzumab govitecan. This linker plays a pivotal role in stably connecting a potent cytotoxic payload to a monoclonal antibody, ensuring payload integrity in systemic circulation and facilitating its controlled release at the target tumor site. This technical guide provides a detailed examination of the core functional components of the CL2A linker, its mechanism of action, and relevant experimental data and protocols for its application in drug development.
Core Functional Components of the CL2A Linker
The CL2A linker is a cleavable linker system meticulously designed with three primary functional components, each contributing to the overall efficacy and safety profile of the ADC. These components are: a maleimide group for antibody conjugation, a polyethylene glycol (PEG) spacer for enhancing solubility and pharmacokinetics, and a pH-sensitive carbonate bond for controlled payload release.
Maleimide Group: Covalent Antibody Conjugation
The CL2A linker employs a maleimide functional group to achieve a stable, covalent attachment to the monoclonal antibody.
Function: The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of the antibody, forming a stable thioether bond.[1][2] This reaction is highly efficient and selective under mild physiological conditions (pH 6.5-7.5), ensuring a robust and permanent linkage between the linker-payload and the antibody.[2]
Mechanism of Action: The conjugation process typically involves the initial reduction of the antibody's interchain disulfide bonds to generate free thiol groups. The electron-deficient double bond of the maleimide ring then undergoes a Michael addition reaction with the nucleophilic thiol group of a cysteine residue.[1]
Experimental Considerations:
-
Antibody Reduction: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) are commonly used reducing agents. TCEP is often preferred as it does not contain a thiol group and therefore does not require removal before the addition of the maleimide-linker.
-
pH Control: Maintaining a pH between 6.5 and 7.5 is crucial for the specificity of the maleimide-thiol reaction and to minimize hydrolysis of the maleimide ring.
-
Stoichiometry: The molar ratio of the maleimide-linker to the antibody needs to be carefully optimized to control the drug-to-antibody ratio (DAR).
Polyethylene Glycol (PEG) Spacer: Enhancing Physicochemical Properties
A short polyethylene glycol (PEG) spacer is incorporated into the CL2A linker to improve the overall properties of the ADC.
Function:
-
Increased Solubility: The hydrophilic nature of the PEG spacer enhances the water solubility of the often hydrophobic payload, preventing aggregation of the ADC.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life and reduced clearance.
-
Shielding Effect: The PEG spacer can mask the payload from the immune system and non-target tissues, potentially reducing immunogenicity and off-target toxicity.
Experimental Data on PEG Spacer Length: The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the pharmacokinetic properties of an ADC. Longer PEG chains generally lead to decreased clearance and increased exposure (AUC).
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
This table summarizes synthesized data from a study on PEGylated glucuronide-MMAE linkers, illustrating the general trend of PEG spacer length on ADC pharmacokinetics.
pH-Sensitive Carbonate Bond: Controlled Payload Release
The key to the CL2A linker's targeted drug delivery is its pH-sensitive carbonate bond, which connects the linker to the cytotoxic payload, SN-38.
Function: The carbonate bond is designed to be stable at the physiological pH of the bloodstream (pH 7.4) but undergoes hydrolysis in the acidic environment of the tumor microenvironment and, more rapidly, within the lysosomes of cancer cells (pH 4.5-5.5). This pH-dependent cleavage ensures that the potent cytotoxic payload is released preferentially at the site of the tumor, minimizing systemic toxicity.
Mechanism of Cleavage: The acid-catalyzed hydrolysis of the carbonate bond is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-O bond and the release of the payload.
Quantitative Data on Cleavage: While specific kinetic data for the CL2A linker's carbonate bond is proprietary, studies on other pH-sensitive linkers demonstrate the principle of differential stability. For instance, some acid-labile linkers can have a half-life of over 7 days in human plasma (pH 7.4) while showing significant payload release at pH 5.5. The CL2A linker in sacituzumab govitecan has a reported serum stability (t½) of approximately 20 hours in vitro. In vivo, the linker is designed for rapid hydrolysis upon internalization into the acidic lysosomes.
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using a Maleimide Linker
This protocol provides a general framework for the conjugation of a maleimide-containing linker-payload to a monoclonal antibody.
1. Antibody Preparation and Reduction:
-
Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.
-
Add a 10- to 20-fold molar excess of a reducing agent like TCEP to the antibody solution.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
If using a thiol-containing reducing agent like DTT, remove the excess reducing agent using a desalting column.
2. Conjugation Reaction:
-
Dissolve the maleimide-linker-payload in an organic solvent such as DMSO.
-
Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to achieve the desired DAR. The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
3. Purification of the ADC:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.
-
Purify the ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or other suitable purification methods.
4. Characterization of the ADC:
-
Determine the protein concentration using a standard protein assay.
-
Calculate the DAR using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation state of the ADC using SEC.
-
Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).
-
Determine the in vitro cytotoxicity of the ADC on target-expressing and non-target cells.
Visualizations
Conclusion
The CL2A linker represents a sophisticated and highly engineered component of modern antibody-drug conjugates. Its modular design, incorporating a stable antibody conjugation moiety, a pharmacokinetic-enhancing spacer, and a precisely controlled payload release mechanism, underscores the critical role of linker technology in the development of effective and safe targeted cancer therapies. A thorough understanding of the functional components of the CL2A linker and the experimental considerations for its use is essential for researchers and drug developers aiming to harness the full potential of ADCs in oncology.
References
The Chemistry of CL2 Linkers: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Chemistry, Application, and Evaluation of CL2 Linkers in Advanced Therapeutics
For researchers, scientists, and drug development professionals at the forefront of targeted therapies, the intricate design of linker molecules is a cornerstone of success. Among the diverse array of linkers, the CL2 series, particularly the CL2A linker, has garnered significant attention for its application in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of CL2 linker chemistry, its mechanism of action, synthesis, and conjugation protocols, alongside critical data for the rational design of next-generation therapeutics.
Core Chemistry and Mechanism of Action
The CL2A linker is a cleavable linker designed for the targeted delivery of cytotoxic payloads. Its structure is characterized by several key functional components that dictate its performance. A critical feature of the CL2A linker is its pH-sensitive carbonate bond, which remains stable at the physiological pH of the bloodstream (around 7.4) but undergoes hydrolysis in the more acidic environments of tumor microenvironments and cellular lysosomes (pH 4.5-6.5)[1][2]. This pH-dependent cleavage is a crucial aspect of its mechanism, enabling the controlled release of the payload at the intended site of action[1][2].
The structure of the CL2A linker also incorporates a short polyethylene glycol (PEG) moiety. This hydrophilic segment plays a vital role in improving the aqueous solubility of the entire ADC, which can otherwise be prone to aggregation, especially with hydrophobic payloads[3]. The PEG component also favorably influences the pharmacokinetic properties of the ADC, contributing to a longer circulation half-life.
For conjugation to the antibody, the CL2A linker is functionalized with a maleimide group. This group readily reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether bond. This ensures a secure and stable attachment of the linker-payload complex to the antibody during circulation.
The cleavage of the CL2A linker and subsequent payload release can occur both intracellularly, following internalization of the ADC into the target cancer cell, and extracellularly within the acidic tumor microenvironment. This dual-release mechanism contributes to the "bystander effect," where the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, thereby enhancing the overall anti-tumor efficacy, especially in heterogeneous tumors.
Quantitative Data on CL2A-Containing Conjugates
The performance of an ADC is critically dependent on the properties of its components, including the linker. The following tables summarize key quantitative data for ADCs utilizing the CL2A linker, providing a basis for comparison with other linker technologies.
| Parameter | Value | Context | Reference |
| Binding Affinity (Kd) | ~1.2 nM | Binding of an anti-Trop-2 ADC to target cells. | |
| In Vitro Cytotoxicity (IC50) | ~2.2 nM | Cytotoxicity of an anti-Trop-2 ADC against target cancer cells. | |
| Serum Stability (t1/2) | ~20 hours | In vitro stability of an anti-Trop-2 ADC in serum. | |
| Drug-to-Antibody Ratio (DAR) | ~6-8 | Number of payload molecules per antibody for sacituzumab govitecan. |
Table 1: Key Performance Metrics of a CL2A-SN-38 ADC
| Linker Type | Cleavage Mechanism | Plasma Stability (t1/2) | Key Features |
| CL2A (Carbonate) | pH-sensitive hydrolysis | Moderate (~1 day) | Enables bystander effect; contains a PEG moiety for solubility. |
| Valine-Citrulline (VC) | Protease (Cathepsin B) | High | Stable in plasma, efficient intracellular cleavage. |
| Hydrazone | pH-sensitive hydrolysis | Variable (can be low) | One of the earlier pH-sensitive linkers, can have stability issues. |
| Disulfide | Reduction (Glutathione) | Moderate to High | Cleaved in the reducing environment of the cell. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation | Very High | Releases payload-amino acid adduct; generally no bystander effect. |
Table 2: Comparative Overview of Common ADC Linker Types
Experimental Protocols
Synthesis of the CL2A Linker-Payload Construct (CL2A-SN-38)
While a detailed, step-by-step protocol with specific reaction conditions is often proprietary, the general synthetic strategy for constructing the CL2A-SN-38 drug-linker, as used in sacituzumab govitecan, involves a multi-step process.
Step 1: Synthesis of the Core Linker Structure: This typically involves the assembly of the PEG spacer and the reactive maleimide group.
Step 2: Introduction of the pH-Sensitive Carbonate Moiety: A key step is the formation of the carbonate bond that will later be attached to the payload.
Step 3: Conjugation to the Payload (SN-38): The final step in creating the drug-linker construct is the attachment of the payload, SN-38, to the linker via the carbonate group.
Conjugation of CL2A-Payload to the Antibody
The conjugation of the CL2A-payload to a monoclonal antibody is a critical step in the manufacturing of an ADC. The following is a general protocol for a maleimide-thiol conjugation reaction.
1. Antibody Reduction:
-
The monoclonal antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to selectively reduce the interchain disulfide bonds, exposing free thiol groups. The molar excess of the reducing agent and reaction time are critical parameters to control the number of reduced disulfides and, consequently, the drug-to-antibody ratio (DAR).
2. Conjugation Reaction:
-
The CL2A-payload, dissolved in a suitable organic co-solvent like DMSO to ensure solubility, is added to the reduced antibody solution.
-
The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH (around 7-7.5) and temperature for a specific duration.
3. Quenching and Purification:
-
After the conjugation reaction, a quenching agent, such as N-acetylcysteine, may be added to cap any unreacted maleimide groups.
-
The resulting ADC is then purified using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload, excess reagents, and any aggregated proteins.
4. Characterization and Quality Control:
-
The purified ADC is extensively characterized to determine key quality attributes, including DAR, purity, aggregation levels, and in vitro potency. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and cell-based cytotoxicity assays are employed for this purpose.
Visualizing Workflows and Pathways
ADC Mechanism of Action with CL2A Linker```dot
Caption: General workflow for the development and characterization of an ADC.
Conclusion
The CL2A linker represents a significant advancement in the field of ADCs, offering a pH-sensitive cleavage mechanism that facilitates targeted drug delivery and a bystander effect. Its design, incorporating a PEG moiety, addresses key challenges of solubility and pharmacokinetics. A thorough understanding of its chemistry, coupled with robust synthesis, conjugation, and characterization protocols, is essential for the successful development of novel ADCs. This guide provides a foundational understanding for researchers and drug developers to leverage the potential of this compound chemistry in creating more effective and safer cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for CL2 Linker in SN-38 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of the CL2A linker in the conjugation of SN-38, the active metabolite of irinotecan, to a targeting antibody.
The CL2A linker is a refined version of the original CL2 linker, designed to improve manufacturing yields.[1][2] It features a maleimide group for covalent attachment to reduced sulfhydryl groups on the antibody, a short polyethylene glycol (PEG) spacer to enhance solubility, and a pH-sensitive carbonate bond that connects to the 20th position of SN-38.[1][3] This strategic attachment to the lactone ring of SN-38 is crucial for maintaining its stability and preventing premature conversion to the less active carboxylate form.[1] The pH-sensitive nature of the linker facilitates the release of SN-38 in the acidic environment of lysosomes or the tumor microenvironment.
Key Characteristics of CL2A-SN-38 Conjugates
The conjugation of CL2A-SN-38 to a monoclonal antibody results in an ADC with distinct and advantageous properties. A key feature of this methodology is the ability to achieve a relatively high and consistent drug-to-antibody ratio (DAR).
| Parameter | Value | Reference |
| Target Drug-to-Antibody Ratio (DAR) | ~7.6 | |
| Conjugation Site on Antibody | Cysteine residues (via reduction of interchain disulfides) | |
| Linker Attachment to SN-38 | 20-OH position of the lactone ring | |
| Release Mechanism | pH-sensitive hydrolysis of the carbonate bond |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of a CL2A-SN-38 ADC.
Protocol 1: Synthesis of CL2A-SN-38 Drug-Linker
The synthesis of the CL2A-SN-38 construct is a multi-step process. A general overview of the synthetic strategy is provided below, based on available literature. For detailed reaction conditions and purification methods, it is recommended to consult specialized synthetic chemistry literature.
-
Preparation of a Protected SN-38 Intermediate: The phenolic hydroxyl group of SN-38 is first protected, for instance, as a silyl ether, to ensure selective reaction at the 20-hydroxyl position.
-
Activation of the 20-OH Group: The protected SN-38 is then reacted with an activating agent like triphosgene to form a chloroformate intermediate.
-
Linker Coupling: The CL2A linker, containing the maleimide and PEG components, is then coupled to the activated SN-38 intermediate.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final CL2A-SN-38 drug-linker construct.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the steps for conjugating the CL2A-SN-38 to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
CL2A-SN-38 dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-ethylmaleimide)
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer like PBS.
-
Adjust the antibody concentration to a range of 1-5 mg/mL.
-
-
Antibody Reduction:
-
Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.
-
Incubate the mixture at 37°C for 1 hour.
-
Cool the reaction mixture on ice for 5 minutes.
-
-
Conjugation Reaction:
-
Dissolve the CL2A-SN-38 in DMSO to prepare a stock solution.
-
Add the CL2A-SN-38 solution to the cooled, reduced antibody mixture. The final concentration of the organic solvent should be kept low (typically ≤10%) to prevent antibody precipitation.
-
Incubate the reaction mixture with gentle rotation at room temperature for 1 hour.
-
-
Quenching:
-
To cap any unreacted sulfhydryl groups, add a quenching reagent such as N-ethylmaleimide.
-
Protocol 3: Purification of the ADC
Purification is essential to remove unreacted drug-linker, excess reagents, and to separate ADCs with different DARs.
Methods:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for removing small molecule impurities and aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs, as the addition of the hydrophobic SN-38 linker increases the overall hydrophobicity of the conjugate.
General SEC Purification Procedure:
-
Equilibrate the SEC column with the desired formulation buffer.
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC with the formulation buffer, collecting fractions corresponding to the monomeric ADC peak.
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and 380 nm (for SN-38). The following formula can be used for estimation: DAR = (A380 / ε380,drug) / [(A280 - (A380 * (ε280,drug / ε380,drug))) / ε280,mAb] Where A is the absorbance and ε is the molar extinction coefficient. A simplified ratio method can also be used for a rough estimate.
-
Mass Spectrometry: For a more accurate determination of DAR and to assess the distribution of different drug-loaded species, mass spectrometry of the intact or reduced ADC is recommended.
2. In Vitro Stability Assay:
-
Incubate the purified ADC in plasma (e.g., human or mouse) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the samples by an appropriate method (e.g., affinity capture LC-MS) to quantify the amount of conjugated SN-38 remaining on the antibody. This allows for the determination of the ADC's half-life in a biologically relevant matrix.
Visualizations
Caption: Synthesis workflow for the CL2A-SN-38 drug-linker.
Caption: Experimental workflow for ADC conjugation and purification.
Caption: Proposed mechanism of action for a CL2A-SN-38 ADC.
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
using CL2 linker in targeted therapy research
Application Notes: CL2 Linker in Targeted Cancer Therapy
Introduction
The this compound is a crucial component in the development of advanced antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The this compound, and its close analog CL2A, are cleavable linkers that connect a monoclonal antibody to a cytotoxic payload, such as SN-38.[1][2] This targeted delivery system relies on the linker's ability to remain stable in circulation and then release the payload under specific conditions within the tumor microenvironment.[3][4]
The CL2A linker, in particular, is a key component of the FDA-approved ADC, Sacituzumab Govitecan (Trodelvy®). It is designed to be pH-sensitive, allowing for the release of the SN-38 payload in the acidic tumor microenvironment and within the lysosomes of cancer cells following internalization. This mechanism of action, coupled with a high drug-to-antibody ratio (DAR), contributes to a potent therapeutic effect, including the killing of adjacent tumor cells through a "bystander effect."
Chemical Properties and Mechanism of Action
The CL2 and CL2A linkers are designed to provide a balance between stability in the bloodstream and efficient cleavage at the tumor site. Key features include:
-
Cleavable Nature : Both are classified as cleavable linkers, which are designed to release the payload upon encountering specific triggers in the tumor environment.
-
pH-Sensitivity : The CL2A linker utilizes a carbonate bond that is susceptible to hydrolysis under acidic conditions (pH 5-6), which are characteristic of the tumor microenvironment and cellular lysosomes. This allows for payload release without the need for enzymatic cleavage.
-
Solubility and Stability : The linkers incorporate a short polyethylene glycol (PEG) moiety to enhance aqueous solubility and reduce nonspecific ADC uptake. The CL2A linker was ultimately chosen for Sacituzumab Govitecan as it improved conjugate quality and simplified large-scale synthesis compared to the CL2 variant. While in circulation, the CL2A linker exhibits a moderate stability, with a half-life of approximately one day, which is believed to reduce target-mediated toxicity in healthy tissues with low antigen expression.
-
High Drug-to-Antibody Ratio (DAR) : The CL2A linker technology facilitates a high DAR of approximately 8:1, meaning each antibody can carry up to eight molecules of the SN-38 payload. This high payload capacity is a significant factor in the potent anti-tumor activity of the resulting ADC.
Quantitative Data Summary
The following tables summarize key quantitative data related to ADCs utilizing the CL2/CL2A linker technology.
Table 1: In Vitro Performance of CL2/CL2A Linker-Based Conjugates
| Parameter | Value | Reference Conjugate(s) | Source(s) |
|---|---|---|---|
| Drug-to-Antibody Ratio (DAR) | ~6-8 | CL2-SN-38, CL2A-SN-38 | |
| Cell Binding Affinity (Kd) | ~1.2 nM | CL2-SN-38, CL2A-SN-38 | |
| In Vitro Cytotoxicity (IC50) | ~2.2 nM | CL2-SN-38, CL2A-SN-38 |
| In Vitro Serum Stability (t1/2) | ~20-24 hours | CL2-SN-38, CL2A-SN-38 | |
Table 2: Pharmacokinetic Parameters of CL2A-based ADC (Sacituzumab Govitecan)
| Parameter | Description | Value | Source(s) |
|---|---|---|---|
| Recommended Dose | Intravenous infusion | 10 mg/kg | |
| Dosing Schedule | Days 1 and 8 of a 21-day cycle | Repeated cycles |
| Payload Release Half-life | In serum | ~1-2 days | |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the mechanism of action of an ADC utilizing the CL2A linker, from systemic circulation to payload release and induction of cell death.
Mechanism of action of a CL2A linker-based ADC.
Protocols: Experimental Methodologies
Protocol 1: Conjugation of CL2A-Payload to an Antibody
This protocol outlines a general procedure for the conjugation of a maleimide-functionalized CL2A-payload construct to a monoclonal antibody.
1. Materials:
-
Monoclonal antibody (e.g., anti-Trop-2) in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
CL2A-payload (e.g., CL2A-SN-38) with a maleimide group.
-
Conjugation buffer (e.g., PBS with EDTA).
-
Quenching reagent: N-acetylcysteine.
-
Purification system (e.g., size-exclusion chromatography).
2. Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing sulfhydryl (-SH) groups. The amount of TCEP will determine the final DAR.
-
Incubate for 1-2 hours at 37°C.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized CL2A-payload in an organic solvent (e.g., DMSO).
-
Add the payload solution to the reduced antibody solution. The maleimide group will react with the exposed sulfhydryl groups on the antibody.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload, excess reagents, and aggregated antibody.
-
-
Characterization:
-
Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC.
-
Workflow for ADC conjugation.
Protocol 2: In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of the linker and the rate of payload release from the ADC in serum.
1. Materials:
-
Purified ADC.
-
Mouse or human serum.
-
Incubator at 37°C.
-
Analytical method to quantify the amount of conjugated payload (e.g., ELISA, LC-MS).
2. Procedure:
-
Incubation:
-
Incubate the ADC in serum at a defined concentration at 37°C.
-
-
Time Points:
-
Collect aliquots of the serum-ADC mixture at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Analysis:
-
Analyze the samples to determine the concentration of the ADC with the payload still attached. This can be done using an ELISA that detects both the antibody and the payload, or by LC-MS to measure the amount of intact ADC.
-
-
Calculation:
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t1/2) of the ADC in serum by fitting the data to a suitable kinetic model.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for determining the potency of the ADC against cancer cell lines.
1. Materials:
-
Target cancer cell line (e.g., expressing Trop-2).
-
Control cell line (low or no target expression).
-
Cell culture medium and supplements.
-
ADC and unconjugated payload (for comparison).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS).
-
Plate reader.
2. Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated payload, and a control antibody.
-
Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting software.
-
Protocol 4: In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.
1. Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human cancer cell line for xenograft implantation.
-
ADC, vehicle control, and other control articles.
-
Calipers for tumor measurement.
2. Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC, control antibody).
-
Administer the treatments intravenously according to the planned dosing schedule (e.g., once or twice weekly).
-
-
Monitoring:
-
Measure tumor volumes using calipers 2-3 times per week.
-
Monitor the body weight and general health of the animals as indicators of toxicity.
-
-
Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined size, or for a specified duration.
-
Euthanize the animals and collect tumors for further analysis if required.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare the efficacy of the ADC to the control groups.
-
Workflow for an in vivo efficacy study.
References
Application Notes and Protocols for the Preparation of CL2A Linker Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is critical, influencing its stability, pharmacokinetics, and the mechanism of payload release. The CL2A linker is a pH-sensitive, cleavable linker designed for the stable conjugation of payloads to antibodies and their subsequent release in the acidic tumor microenvironment.[1][2][3] This document provides detailed application notes and protocols for the preparation, characterization, and in vitro evaluation of ADCs utilizing the CL2A linker.
Mechanism of Action of CL2A Linker-Based ADCs
CL2A is a hydrophilic linker that contains a pH-sensitive carbonate bond.[1][4] It is designed to be stable in the bloodstream at physiological pH (pH 7.4) but undergoes hydrolysis in the lower pH environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells. This pH-dependent cleavage facilitates the release of the cytotoxic payload in a targeted manner. The released payload can then exert its cytotoxic effect. Furthermore, if the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.
Figure 1. Mechanism of action of a CL2A linker-based ADC.
Quantitative Data Summary
The following table summarizes key quantitative data for ADCs prepared using the CL2A linker, primarily with the cytotoxic payload SN-38.
| ADC Name | Target Antigen | Payload | Average DAR | In Vitro Potency (IC50) | Cell Line | Reference(s) |
| Sacituzumab Govitecan | TROP-2 | SN-38 | ~7.6 | 1.0 - 6.0 nM | Various | |
| Labetuzumab Govitecan | CEACAM5 | SN-38 | ~7.6 | Not explicitly stated | mCRC | |
| hMN-14-CL2A-SN-38 | CEACAM5 | SN-38 | 5.9 - 6.3 | Not explicitly stated | LS174T | |
| Milatuzumab-CL2A-SN-38 | CD74 | SN-38 | 6.5 | ~2.2 nM | Raji |
DAR: Drug-to-Antibody Ratio
Experimental Protocols
Preparation of CL2A Linker ADC via Cysteine-Based Conjugation
This protocol describes a general method for conjugating a maleimide-activated CL2A-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.
Figure 2. General workflow for the preparation of a CL2A-ADC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-activated CL2A-payload (e.g., CL2A-SN-38)
-
N-acetylcysteine or Cysteine
-
Diafiltration/desalting columns (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 50 mM borate, pH 7.2)
-
Quenching buffer
-
Purification system (e.g., HIC, SEC)
Protocol:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
-
Partial Reduction of Antibody:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the antibody solution at a molar ratio of approximately 2.5 to 4.5 equivalents of TCEP per antibody molecule. The exact ratio needs to be optimized for each antibody to achieve the desired number of free thiols.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated CL2A-payload in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Add the CL2A-payload solution to the reduced antibody solution at a molar ratio of approximately 1.5 to 2.0 equivalents of linker-payload per free thiol.
-
Incubate the reaction at 4°C for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 5 to 10-fold molar excess of N-acetylcysteine or cysteine (relative to the linker-payload) to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at 4°C.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated antibody, free payload, and other reaction components using a suitable chromatography method such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).
-
-
Characterization of the ADC:
-
Determine the protein concentration by UV-Vis spectroscopy at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of the prepared CL2A-ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
CL2A-ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Protocol:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the CL2A-ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.
-
Bystander Effect Assay (Co-culture Method)
This protocol is designed to evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- cell line should be engineered to express a fluorescent protein like GFP for differentiation)
-
Complete cell culture medium
-
CL2A-ADC
-
96-well microplates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) in a 96-well plate.
-
As controls, seed Ag+ cells alone and Ag- cells alone in separate wells.
-
Incubate overnight to allow cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the CL2A-ADC in complete medium.
-
Treat the co-cultures and monocultures with the ADC dilutions.
-
-
Incubation:
-
Incubate the plates for 96-120 hours.
-
-
Quantification of Bystander Killing:
-
Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence microplate reader.
-
A decrease in the fluorescence signal in the co-culture wells compared to the Ag- monoculture wells indicates a bystander effect.
-
Calculate the percentage of viability of the Ag- cells and plot the dose-response curve.
-
Conclusion
The CL2A linker provides a valuable tool for the development of pH-sensitive ADCs. The protocols outlined in this document offer a comprehensive guide for the preparation, characterization, and in vitro evaluation of CL2A-based ADCs. Careful optimization of the conjugation process and thorough in vitro characterization are essential steps in the development of safe and effective ADC therapeutics.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Size Variant Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL2 Linker Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CL2 linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. It is a cleavable linker designed to be stable in systemic circulation and to release its cytotoxic payload under specific conditions within the tumor microenvironment or inside cancer cells. The CL2A variant, which includes a short polyethylene glycol (PEG) segment, enhances the solubility of the linker-drug conjugate.[1][2] This document provides a detailed experimental protocol for the conjugation of a CL2A linker, activated with a maleimide group, to a monoclonal antibody (mAb) for the development of ADCs.
The CL2A linker system is designed for pH-sensitive cleavage, facilitating the release of the drug payload in the acidic environments of endosomes and lysosomes after the ADC is internalized by the target cancer cell.[1][3][4] The conjugation process typically involves the partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups, which then react with the maleimide group of the CL2A linker-payload construct to form a stable thioether bond.
Mechanism of Action
The CL2A linker connects the antibody to the cytotoxic drug. Upon binding of the ADC to its target antigen on a cancer cell, the complex is internalized. The acidic environment of the lysosome facilitates the cleavage of the linker, releasing the active drug to exert its cytotoxic effect.
Experimental Workflow
The following diagram outlines the key steps for the conjugation of a this compound to a monoclonal antibody.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound conjugation protocol.
| Parameter | Recommended Value/Range | Notes |
| Antibody Preparation | ||
| Antibody Concentration | 1-10 mg/mL | A final concentration of 1-5 mg/mL is recommended for optimal labeling efficiency. |
| Conjugation Buffer | Phosphate Buffered Saline (PBS) pH 7.2-7.5 with 1mM EDTA | If the antibody is in a buffer containing amines (e.g., glycine), dialysis against PBS is required. |
| Antibody Reduction | ||
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | |
| TCEP Molar Excess | 1.8 to 10.8-fold over antibody | The molar excess of TCEP will determine the number of disulfide bonds reduced and subsequently the Drug-to-Antibody Ratio (DAR). |
| Incubation Time | 1-2 hours | |
| Incubation Temperature | 30-37 °C | |
| Linker-Payload Reconstitution | ||
| Solvent | Anhydrous DMSO | |
| Stock Concentration | 10-20 mM | Ensure the linker-payload is fully dissolved. |
| Conjugation Reaction | ||
| Linker-Payload Molar Excess | 5.4 to 21.6-fold over antibody | The molar excess will influence the final DAR. |
| Final DMSO Concentration | < 10% (v/v) | High concentrations of DMSO can lead to antibody denaturation. |
| Incubation Time | 1 hour | |
| Incubation Temperature | Room Temperature | |
| Purification | ||
| Method | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) | To remove excess linker-payload and other small molecules. |
| Characterization | ||
| Drug-to-Antibody Ratio (DAR) | Typically 4-8 | The average number of drug molecules conjugated to a single antibody. |
Detailed Experimental Protocol
This protocol describes the conjugation of a maleimide-activated CL2A linker-payload to a monoclonal antibody.
Materials and Reagents:
-
Monoclonal Antibody (mAb)
-
CL2A-Maleimide Linker-Payload
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 7.5
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Sephadex G-25)
-
Protein concentrators
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer. This can be done using dialysis or a desalting column.
-
Adjust the antibody concentration to 2 mg/mL in the conjugation buffer.
-
-
Antibody Reduction:
-
Add the desired molar equivalent of TCEP to the antibody solution. For example, for a 5.4-fold molar excess, add the corresponding volume of a freshly prepared TCEP stock solution.
-
Incubate the mixture at 37°C for 1 hour with gentle mixing.
-
After incubation, cool the antibody-TCEP mixture on ice for 5 minutes.
-
-
Linker-Payload Reconstitution:
-
Prepare a 10 mM stock solution of the CL2A-Maleimide linker-payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the reconstituted linker-payload to the cooled, reduced antibody solution. For example, for a 10.8-fold molar excess, add the corresponding volume of the 10 mM stock solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
-
Quenching the Reaction (Optional):
-
To cap any unreacted sulfhydryl groups, a quenching reagent such as N-acetylcysteine can be added in a 10-fold molar excess over the linker-payload. Incubate for an additional 20 minutes at room temperature.
-
-
Purification:
-
Remove the excess linker-payload and other small molecules by purifying the ADC. This can be achieved using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
If using a protein concentrator, hydrate the membrane with the conjugation buffer and centrifuge. Add the ADC solution to the concentrator and centrifuge according to the manufacturer's instructions. Repeat the washing step with fresh conjugation buffer multiple times to ensure complete removal of unconjugated material.
-
-
Characterization:
-
Determine the final concentration of the purified ADC using a spectrophotometer at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Further characterization can include SDS-PAGE to confirm conjugation and assessment of binding affinity via ELISA or Surface Plasmon Resonance (SPR).
-
Conclusion
This protocol provides a comprehensive guide for the conjugation of a this compound to a monoclonal antibody. The specific parameters, such as molar ratios of reagents, may require optimization depending on the specific antibody and linker-payload being used. Careful characterization of the final ADC product is crucial to ensure its quality and efficacy. The use of cleavable linkers like CL2 is a key strategy in the design of effective and safe antibody-drug conjugates for targeted cancer therapy.
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. njbio.com [njbio.com]
Applications of the CL2A Linker in Preclinical Antibody-Drug Conjugate Studies
Introduction
The CL2A linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), a rapidly expanding class of targeted cancer therapeutics.[1][2] It is a cleavable linker, specifically designed for the targeted delivery of cytotoxic payloads to tumor cells.[3] A key feature of the CL2A linker is its pH sensitivity; the carbonate bond linking it to the payload is susceptible to hydrolysis under acidic conditions.[4][5] This characteristic facilitates the release of the active drug within the acidic environment of tumor cell endosomes and lysosomes, or even in the slightly acidic tumor microenvironment, minimizing premature drug release in the systemic circulation.
The CL2A linker often incorporates a short polyethylene glycol (PEG) moiety to enhance the solubility of the entire ADC construct. It is most notably associated with the cytotoxic agent SN-38, the active metabolite of irinotecan. SN-38 itself has poor solubility and high toxicity, making its systemic administration challenging. The CL2A linker enables the creation of water-soluble ADCs that can effectively deliver SN-38 to the tumor site. One of the most prominent examples of a CL2A linker-based ADC is Sacituzumab Govitecan (SG), which targets the Trop-2 antigen present on various epithelial tumors.
This document provides an overview of the preclinical applications of the CL2A linker, summarizing key quantitative data and providing detailed experimental protocols for researchers in drug development.
Mechanism of Action
The efficacy of an ADC utilizing the CL2A linker relies on a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody (mAb) component of the ADC.
-
Binding: The ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis.
-
Trafficking & Cleavage: The complex is trafficked to intracellular compartments, primarily endosomes and lysosomes, which have an acidic internal environment (pH 4.5-6.5). The acid-labile carbonate bond in the CL2A linker is hydrolyzed in these acidic conditions, releasing the SN-38 payload.
-
Payload Action: Once liberated, SN-38, a potent topoisomerase I inhibitor, induces DNA double-strand breaks during replication, leading to cell cycle arrest and apoptosis (programmed cell death).
-
Bystander Effect: The released SN-38 payload can, in some cases, diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.
Quantitative Data from Preclinical Studies
The CL2A linker has been evaluated in various preclinical models, primarily as part of the ADC Sacituzumab Govitecan (anti-Trop-2-CL2A-SN-38). The data below summarizes key findings from these studies.
| Parameter | Value | ADC Construct | Model System | Reference |
| Drug-to-Antibody Ratio (DAR) | ~7.6 | Sacituzumab Govitecan | N/A | |
| Binding Affinity (Kd) | ~1.2 nM | CL2-SN-38 Conjugate | In vitro | |
| In Vitro Cytotoxicity (IC50) | ~2.2 nM | CL2-SN-38 Conjugate | In vitro (Cancer Cell Lines) | |
| In Vitro Serum Stability (t1/2) | ~20-24 hours | CL2-SN-38 Conjugate | In vitro (Serum) |
Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of ADCs using a CL2A-type linker.
Protocol 1: ADC Conjugation via Maleimide Chemistry
This protocol describes a common two-step method for conjugating a drug-linker complex, such as CL2A-SN-38 containing a maleimide group, to an antibody.
Objective: To covalently link the CL2A-SN-38 payload to a monoclonal antibody via reaction with reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
CL2A-linker-Payload with a maleimide group (e.g., CL2A-SN-38)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N-acetylcysteine or Cysteine solution
-
Desalting columns (e.g., Sephadex G-25)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
Procedure:
-
Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer. b. Add a 2-4 molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free sulfhydryl (thiol) groups.
-
Conjugation Reaction: a. Immediately before use, dissolve the maleimide-activated CL2A-linker-Payload in DMSO to create a 10 mM stock solution. b. Add the dissolved linker-payload to the reduced mAb solution. A typical molar excess of linker-payload to mAb is 8-10 fold. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: a. To stop the reaction and cap any unreacted thiol groups on the antibody, add N-acetylcysteine to the reaction mixture at a 2-fold molar excess over the initial amount of linker-payload. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Remove unconjugated linker-payload and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. Collect the protein fractions containing the purified ADC.
-
Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in a target-antigen-expressing cancer cell line.
Materials:
-
Target cancer cell line (e.g., Trop-2 positive) and a negative control cell line.
-
Complete cell culture medium.
-
Purified ADC, unconjugated antibody, and free payload (SN-38).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Plate reader.
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells and determine the cell density. b. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free SN-38 in complete medium. b. Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control. c. Incubate the plates for an additional 72-96 hours.
-
Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTS). c. Measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: a. Normalize the data to the untreated control wells (representing 100% viability). b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic curve fit).
Conclusion
The CL2A linker represents a significant advancement in ADC technology, enabling the effective and targeted delivery of potent cytotoxic agents like SN-38. Its pH-sensitive cleavage mechanism ensures that the payload is preferentially released within the tumor environment, enhancing the therapeutic window. Preclinical studies have consistently demonstrated the potential of CL2A-based ADCs, showcasing favorable stability, high cytotoxicity against target cells, and efficacy in xenograft models. The protocols outlined in this document provide a foundational methodology for researchers to synthesize and evaluate novel ADCs incorporating this promising linker technology.
References
- 1. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL2 Linker Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. The CL2A linker is a pH-sensitive, cleavable linker designed for the stable conjugation of payloads, such as the topoisomerase I inhibitor SN-38, to monoclonal antibodies. Its design allows for stable circulation in the bloodstream at physiological pH and efficient release of the cytotoxic payload within the acidic environment of tumor cells' endosomes and lysosomes, or the tumor microenvironment itself.[1][2]
These application notes provide a detailed overview of the CL2A linker, protocols for its conjugation to monoclonal antibodies, and a summary of relevant quantitative data to guide researchers in the development of novel ADCs.
CL2A Linker Chemistry and Mechanism of Action
The CL2A linker is a sophisticated chemical entity that facilitates the targeted delivery of cytotoxic agents. Its structure typically includes a maleimide group for covalent attachment to the antibody, a short polyethylene glycol (PEG) residue to enhance solubility, and a pH-sensitive carbonate bond that connects to the payload.[1][2] The conjugation process relies on the reaction between the maleimide group of the linker and free sulfhydryl (thiol) groups on the antibody. These thiol groups are typically generated by the mild reduction of the antibody's interchain disulfide bonds.[1]
Upon administration, the resulting ADC circulates systemically. The linker is designed to be stable at the physiological pH of blood (approximately 7.4). When the ADC binds to its target antigen on the surface of a cancer cell, it is internalized through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to endosomes and subsequently lysosomes, where the internal environment is significantly more acidic (pH 4.5-6.5). This acidic environment triggers the hydrolysis of the pH-sensitive carbonate bond within the CL2A linker, leading to the release of the active cytotoxic payload inside the target cell. The released payload can then exert its cell-killing effect. For instance, SN-38, a common payload for CL2A, induces DNA damage and apoptosis by inhibiting topoisomerase I.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs developed using the CL2A linker, primarily focusing on conjugates with the payload SN-38.
Table 1: In Vitro Performance of hRS7-CL2A-SN-38 ADC
| Parameter | Value | Cell Lines | Reference |
| Drug-to-Antibody Ratio (DAR) | ~6 | - | |
| Binding Affinity (Kd) | ~1.2 nM | Various solid tumor lines | |
| Cytotoxicity (IC50) | ~2.2 nM | Various solid tumor lines | |
| Serum Stability (t1/2) | ~20 hours | In vitro |
Table 2: In Vitro Cytotoxicity of SN-38 and CL2A-SN-38 ADC in Various Cancer Cell Lines
| Cell Line | Free SN-38 IC50 (µg/mL) | hRS7-CL2A-SN-38 ADC IC50 (µg/mL) | Reference |
| HT1080 | 0.104 | Not specified for ADC | |
| MCF-7 | Not specified | Not specified | |
| HepG2 | 0.683 | Not specified |
Note: While specific ADC IC50 values for these cell lines were not provided in the source, it is generally observed that the free drug is more potent in vitro due to direct access to the cells, whereas the ADC's potency is dependent on antigen expression and internalization.
Table 3: Pharmacokinetic Parameters of Sacituzumab Govitecan (Anti-Trop-2-CL2A-SN-38)
| Parameter | Value | Population | Reference |
| Clearance (CL) | 0.128 - 0.133 L/h | Patients with HR+/HER2- mBC, mTNBC, or other solid tumors | |
| Steady-State Volume of Distribution (Vss) | 3.58 - 3.68 L | Patients with HR+/HER2- mBC, mTNBC, or other solid tumors | |
| Half-life (t1/2) of ADC | 11.7 - 18.9 hours | Patients with advanced solid tumors | |
| Half-life (t1/2) of released SN-38 | ~20 hours | Patients with advanced solid tumors |
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of a CL2A-linker-payload to a monoclonal antibody. These are generalized protocols and may require optimization based on the specific antibody and linker-payload characteristics.
Protocol 1: Partial Reduction of Monoclonal Antibody
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups necessary for conjugation.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5, with 1 mM EDTA).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water).
-
Desalting columns (e.g., PD-10).
-
Reaction buffer: PBS, pH 7.2-7.5, with 1 mM EDTA.
Procedure:
-
Prepare the monoclonal antibody at a concentration of 2-10 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, it must be buffer-exchanged into the reaction buffer.
-
Add a 2.5 to 10-fold molar excess of TCEP to the antibody solution. The optimal molar ratio should be determined empirically for each antibody to achieve the desired number of free thiols.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove the excess TCEP immediately before conjugation using a pre-equilibrated desalting column. Elute the reduced antibody with the reaction buffer.
-
Determine the concentration of the reduced antibody spectrophotometrically at 280 nm.
References
Methodology for the Creation of CL2A-SN-38 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis and characterization of CL2A-SN-38 antibody-drug conjugates (ADCs). The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of targeted cancer therapy.
Introduction
Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. The CL2A-SN-38 ADC utilizes a monoclonal antibody to target specific tumor antigens, delivering the potent topoisomerase I inhibitor, SN-38, directly to cancer cells.
The CL2A linker is a key component of this ADC. It is a cleavable linker that is stable in the bloodstream but is designed to release the SN-38 payload within the acidic environment of the tumor cell's lysosome.[1][2][3] This targeted delivery and controlled release mechanism aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its efficacy at the tumor site. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that leads to DNA damage and apoptosis in cancer cells.[4][5]
This document will detail the necessary materials, experimental protocols, and characterization methods for the successful creation of a CL2A-SN-38 ADC.
Materials and Reagents
A comprehensive list of materials and reagents required for the synthesis and characterization of CL2A-SN-38 ADCs is provided in the table below.
| Reagent/Material | Supplier/Grade | Purpose |
| Monoclonal Antibody (mAb) | Research Grade | Targeting moiety of the ADC |
| CL2A-SN-38 Drug-Linker | Commercially available | Payload and linker for conjugation |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reagent Grade | Reducing agent for antibody disulfide bonds |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Solvent for dissolving CL2A-SN-38 |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Buffer for antibody handling and storage |
| Reaction Buffer | e.g., PBS with EDTA | Buffer for conjugation reaction |
| Quenching Reagent | e.g., N-acetylcysteine | To cap unreacted maleimide groups |
| Protein Concentrators | e.g., Amicon Ultra | For buffer exchange and purification |
| Size Exclusion Chromatography (SEC) Column | Analytical Grade | For ADC characterization (aggregation, purity) |
| Hydrophobic Interaction Chromatography (HIC) Column | Analytical Grade | For determination of drug-to-antibody ratio (DAR) |
| Mass Spectrometer | e.g., ESI-Q-TOF | For confirmation of ADC mass and DAR |
Experimental Protocols
The creation of a CL2A-SN-38 ADC involves a multi-step process, including antibody preparation, conjugation, and purification.
Antibody Thiolation (Reduction of Interchain Disulfides)
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
Protocol:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the reducing agent, TCEP, in reaction buffer.
-
Add a molar excess of TCEP to the antibody solution. The exact molar ratio will need to be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4 or 8).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
After incubation, cool the mixture on ice for 5 minutes.
-
Remove the excess TCEP using a desalting column or a protein concentrator, exchanging the buffer with a reaction buffer suitable for conjugation (e.g., PBS with 1 mM EDTA, pH 7.0).
CL2A-SN-38 Conjugation
This protocol details the conjugation of the CL2A-SN-38 drug-linker to the thiolated antibody.
Workflow for CL2A-SN-38 ADC Synthesis
References
Application Notes and Protocols for CL2 Linker in Solid Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction to the CL2A Linker
The CL2A linker is a critical component in the design of antibody-drug conjugates (ADCs) for solid tumor therapy. It is a pH-sensitive cleavable linker designed for the targeted delivery of cytotoxic payloads, most notably SN-38, the active metabolite of irinotecan.[1][2][3] A key example of its clinical application is in Sacituzumab Govitecan (IMMU-132), an ADC targeting Trop-2-expressing epithelial cancers.[1][4]
The structure of the CL2A linker incorporates a short polyethylene glycol (PEG) moiety to enhance the solubility of the ADC. The linkage to the payload, such as SN-38, is engineered to be susceptible to hydrolysis under the acidic conditions characteristic of the tumor microenvironment and within the lysosomes of cancer cells. This pH-dependent cleavage mechanism allows for the release of the cytotoxic drug in the vicinity of and within the tumor cells, minimizing systemic exposure and associated toxicity. Furthermore, the ability of the released payload to permeate cell membranes can lead to a "bystander effect," where neighboring antigen-negative tumor cells are also killed, enhancing the overall anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing the CL2A linker, primarily from studies involving Sacituzumab Govitecan.
Table 1: In Vitro Performance of CL2A-SN-38 Conjugates
| Cell Line (Cancer Type) | Target Antigen | IC50 (nM) of ADC | Reference |
| Capan-1 (Pancreatic) | TROP-2 | 9 | |
| Calu-3 (Lung Adenocarcinoma) | TROP-2 | 20 | |
| Raji (Lymphoma) | CD22 | 3.2 |
Table 2: Stability and Drug-to-Antibody Ratio (DAR) of CL2A-SN-38 Conjugates
| Parameter | Value | Reference |
| Serum Half-life (t½) | ~1 day | |
| Cleavage Half-life (t½) at pH 5 | 10 hours | |
| Drug-to-Antibody Ratio (DAR) | ~7.6 |
Experimental Protocols
Protocol 1: Synthesis of CL2A-SN-38 Linker-Payload Conjugate
This protocol outlines the general steps for the synthesis of the CL2A-SN-38 linker-payload. Note that specific reaction conditions, catalysts, and solvents may be proprietary and require optimization.
Materials:
-
SN-38
-
PEG spacer precursor
-
Maleimide functional group precursor
-
Appropriate solvents, catalysts, and reagents for multi-step organic synthesis
Procedure:
-
Introduction of the PEG spacer: A short polyethylene glycol (PEG) moiety is introduced to enhance solubility. This typically involves the reaction of a protected PEG derivative with a suitable functional group on the linker backbone.
-
Coupling of the maleimide group: A maleimide functional group is incorporated to enable subsequent conjugation to the antibody. This is generally achieved by reacting the linker intermediate with a maleimide-containing reagent.
-
Activation of the linker for SN-38 conjugation: The linker is activated to facilitate the formation of a pH-sensitive carbonate bond with the 20-hydroxyl group of SN-38.
-
Conjugation to SN-38: The activated linker is reacted with SN-38. This step is crucial as the bond formed is designed to be stable at physiological pH but cleavable under acidic conditions. The attachment at the 20th position of SN-38 also helps to stabilize the active lactone ring.
-
Purification and Characterization: The final CL2A-SN-38 conjugate is purified using techniques such as liquid chromatography-mass spectrometry (LC-MS) and characterized by 1H NMR to confirm its structure and purity.
Protocol 2: Conjugation of CL2A-SN-38 to a Monoclonal Antibody
This protocol describes the conjugation of the CL2A-SN-38 to a target-specific monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (e.g., anti-Trop-2) in a suitable buffer
-
Reducing agent (e.g., dithiothreitol - DTT)
-
CL2A-SN-38 linker-payload
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction: The mAb is treated with a mild reducing agent to selectively reduce the interchain disulfide bonds in the hinge region, exposing sulfhydryl (-SH) groups. The number of exposed sulfhydryl groups can be controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Conjugation Reaction: The maleimide group of the CL2A-SN-38 linker-payload reacts with the exposed sulfhydryl groups on the reduced antibody to form a stable thioether bond.
-
Purification of the ADC: The resulting ADC is purified to remove unconjugated linker-payload and any aggregates. Size exclusion chromatography is a common method for this purification step.
-
Characterization of the ADC: The purified ADC is characterized to determine the DAR, purity, and stability.
Protocol 3: In Vitro Evaluation of CL2A-based ADCs
This protocol outlines key in vitro assays to evaluate the efficacy and specificity of the synthesized ADC.
1. Binding Affinity Assay:
-
Objective: To determine the binding affinity of the ADC to its target antigen on cancer cells.
-
Method: Use techniques like flow cytometry or surface plasmon resonance (SPR) to measure the binding of the ADC to antigen-positive and antigen-negative cell lines.
2. Internalization Assay:
-
Objective: To confirm that the ADC is internalized by the target cells upon binding.
-
Method: Label the ADC with a fluorescent dye and incubate with target cells. Visualize and quantify internalization using confocal microscopy or high-content imaging.
3. Cytotoxicity Assay:
-
Objective: To measure the cell-killing activity of the ADC.
-
Method: Treat antigen-positive and antigen-negative cancer cell lines with serial dilutions of the ADC. Determine the half-maximal inhibitory concentration (IC50) using cell viability assays such as MTT or CCK-8 after a set incubation period (e.g., 72 hours).
Protocol 4: In Vivo Evaluation of CL2A-based ADCs in Solid Tumor Xenograft Models
This protocol describes the evaluation of the anti-tumor efficacy of the ADC in an animal model.
1. Animal Model:
-
Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., NCI-N87 for gastric cancer, HCC-1954 for breast cancer) into immunocompromised mice.
2. ADC Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), administer the ADC, a control ADC (targeting a different antigen), and a vehicle control intravenously.
3. Efficacy Assessment:
-
Monitor tumor volume and body weight of the mice regularly.
-
The primary endpoint is typically tumor growth inhibition or regression.
4. Pharmacokinetic and Toxicological Analysis:
-
Collect blood samples at various time points to determine the pharmacokinetic profile of the ADC.
-
At the end of the study, major organs can be collected for histological analysis to assess any potential toxicity.
Visualizations
Signaling Pathway of SN-38
Caption: Mechanism of action of SN-38 leading to apoptosis.
Experimental Workflow for ADC Evaluation
References
- 1. ES2886927T3 - Immunoconjugates of antibody-SN-38 with a CL2A linker - Google Patents [patents.google.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Antibody-Drug Conjugates in Solid Tumors | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CL2 Linker Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with CL2 linkers in their experiments. The following information is intended to help troubleshoot common problems and provide protocols for assessing linker stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of CL2 linker instability?
A1: Instability of CL2 linkers, commonly used in antibody-drug conjugates (ADCs), can arise from several factors:
-
Premature Cleavage: The this compound is designed to be cleaved by specific enzymes, such as cathepsins, which are more active in the lysosomal compartment of target cells. However, premature cleavage can occur in the systemic circulation due to the presence of other enzymes or physiological conditions.[1]
-
pH Sensitivity: The linker's stability can be susceptible to pH changes. While designed for cleavage in the acidic environment of lysosomes, exposure to even mildly acidic microenvironments in vivo can lead to unintended payload release.
-
Payload Hydrophobicity: Highly hydrophobic payloads conjugated via a this compound can lead to intermolecular interactions between ADC molecules, causing aggregation. This can affect the ADC's efficacy, pharmacokinetics, and immunogenicity.[2][3]
-
Conjugation Site: The specific amino acid residue on the antibody where the linker is attached can influence its stability. Attachment at more solvent-exposed sites may lead to increased linker cleavage.[2][4]
Q2: What are the observable symptoms of this compound instability in my experiments?
A2: You may observe one or more of the following:
-
Reduced Therapeutic Efficacy: If the linker is unstable and releases the cytotoxic payload prematurely, the ADC will not be able to deliver a sufficient concentration of the drug to the target cells, resulting in lower than expected efficacy.
-
Increased Off-Target Toxicity: Premature release of the payload in systemic circulation can lead to toxicity in healthy tissues, narrowing the therapeutic window of the ADC.
-
ADC Aggregation: Size-exclusion chromatography (SEC) analysis showing a significant percentage of high-molecular-weight species is a direct indicator of aggregation. This can be driven by the hydrophobicity of the payload.
-
Inconsistent Results: High variability between experimental batches can be a sign of inconsistent linker stability.
Q3: How can I troubleshoot premature payload release from my this compound-conjugated ADC?
A3: To address premature payload release, consider the following strategies:
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce the overall hydrophobicity of the ADC, potentially decreasing interactions that could lead to instability.
-
Modify the Linker: While you may be working with a this compound, it's worth noting that variants with improved stability have been developed. For future experiments, consider exploring more stable linker chemistries.
-
Evaluate Different Conjugation Sites: If you are using site-specific conjugation, compare the stability of ADCs with the linker attached to different amino acid residues on the antibody.
Q4: What steps can I take to mitigate ADC aggregation?
A4: ADC aggregation is a common issue, particularly with hydrophobic payloads. Here are some troubleshooting steps:
-
Introduce Hydrophilic Moieties: Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG), to shield the hydrophobicity of the payload and reduce the tendency for aggregation.
-
Formulation Optimization: Screen different buffer conditions (e.g., pH, ionic strength) and the inclusion of excipients like polysorbates to identify a formulation that minimizes aggregation.
-
Optimize Storage and Handling: Determine the optimal storage temperature and buffer for your ADC. It is also important to minimize freeze-thaw cycles by storing the ADC in aliquots.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound instability issues.
Caption: Troubleshooting workflow for this compound instability.
Quantitative Data Summary
The stability of an ADC linker is often assessed by its half-life in plasma. The following table provides a comparative summary of reported plasma stability for different classes of cleavable linkers. Note that direct comparisons can be challenging due to variations in experimental conditions.
| Linker Type | Cleavage Mechanism | Reported Plasma Half-life (t1/2) | Key Considerations |
| Hydrazone | pH-sensitive (acidic) | Variable (hours to days) | Stability can be influenced by the specific chemical structure and may show hydrolysis in plasma. |
| Disulfide | Reduction (e.g., by glutathione) | Generally stable in circulation | Stability depends on the steric hindrance around the disulfide bond. |
| Peptide | Enzymatic (e.g., by cathepsins) | Generally stable in plasma | Susceptible to cleavage by other proteases, which can lead to premature release. |
| β-glucuronide | Enzymatic (by β-glucuronidase) | Highly stable in plasma | β-glucuronidase is primarily intracellular, leading to good stability in circulation. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a this compound-conjugated ADC in plasma.
Objective: To determine the rate of payload release from an ADC in plasma over time.
Materials:
-
ADC of interest
-
Control ADC with a stable linker (if available)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
ELISA plates and reagents for total and conjugated antibody quantification
-
LC-MS/MS system
Procedure:
-
ADC Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma.
-
As a control, prepare a similar dilution of the ADC in PBS.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).
-
Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
-
Quantification of Conjugated Antibody (ELISA):
-
Use an ELISA method that specifically detects the conjugated payload to quantify the amount of intact ADC remaining at each time point.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Thaw the plasma samples.
-
Add 3 volumes of cold protein precipitation solution to 1 volume of plasma sample.
-
Vortex and incubate at -20°C for at least 2 hours to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life (t1/2) of the ADC in plasma.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomeric, aggregated, and fragmented ADC species.
Materials:
-
ADC of interest
-
SEC column suitable for monoclonal antibodies
-
HPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the high-molecular-weight aggregates, the monomeric ADC, and any low-molecular-weight fragments based on their retention times.
-
Integrate the peak areas to calculate the percentage of each species. An increase in the aggregate peak over time or after stress conditions (e.g., freeze-thaw cycles) indicates instability.
-
Signaling Pathway Considerations
The instability of a this compound primarily affects the delivery of the cytotoxic payload. The payload itself is what interacts with intracellular signaling pathways. For instance, if the payload is a topoisomerase inhibitor, its premature release can still lead to DNA damage in off-target cells, initiating DNA damage response pathways and potentially apoptosis. The key issue with linker instability is the loss of targeted delivery, leading to systemic effects rather than tumor-specific pathway modulation.
Caption: Impact of this compound stability on payload delivery.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with CL2A Linker
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the CL2A linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the CL2A linker and what is its mechanism of action?
The CL2A linker is a cleavable linker used in the construction of ADCs.[1] It is designed to be pH-sensitive, remaining stable at the physiological pH of blood (around 7.4) but undergoing hydrolysis to release the cytotoxic payload in the more acidic environments of tumor microenvironments or within cellular lysosomes (pH 4.5-5.0).[2][3] This targeted release mechanism aims to minimize off-target toxicity.[3] The CL2A linker is notably used in the FDA-approved ADC, sacituzumab govitecan, where it connects the topoisomerase I inhibitor SN-38 to an anti-Trop-2 antibody.[4]
Q2: What is the conjugation chemistry of the CL2A linker?
The CL2A linker typically contains a maleimide group, which reacts with free sulfhydryl (thiol) groups on the antibody to form a stable thioether bond. These thiol groups are usually generated by the controlled reduction of the antibody's interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
Q3: What are the critical quality attributes (CQAs) to monitor when developing an ADC with the CL2A linker?
The primary CQAs for an ADC include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, the amount of residual unconjugated antibody, and the quantity of free drug-linker payload. An optimal DAR is crucial, as a low DAR may lead to reduced efficacy, while a high DAR can negatively impact pharmacokinetics, stability, and toxicity.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the conjugation and purification process, which can directly impact the resulting DAR.
Problem 1: Low Average DAR Despite Using Correct Molar Ratios
Question: I am observing a lower-than-expected average DAR in my final ADC product, even though I am using the calculated molar excess of the CL2A-payload. What are the potential causes and how can I troubleshoot this?
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | - Optimize Reducing Agent Concentration: The concentration of the reducing agent (e.g., TCEP) is a critical factor influencing the number of available thiol groups for conjugation. Perform a titration of the TCEP concentration to find the optimal molar equivalents needed to achieve your target DAR. Start with a range of molar equivalents and analyze the resulting DAR for each condition. - Confirm Thiol Availability: Use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups on the antibody after the reduction step to ensure the desired level of reduction has been achieved. |
| Suboptimal Reaction Conditions | - pH of Conjugation Buffer: The maleimide-thiol conjugation reaction is highly pH-dependent. The optimal pH range is typically between 6.5 and 7.5. At pH values below 6.5, the reaction rate slows considerably, while at pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with amines. Prepare conjugation buffers at various pH points within this range (e.g., 6.5, 7.0, 7.5) to determine the optimal condition for your specific antibody and CL2A-payload. - Reaction Time and Temperature: While longer reaction times can increase conjugation, they may also promote aggregation or hydrolysis of the maleimide. Optimize the incubation time (e.g., 1, 2, 4 hours) and temperature (e.g., 4°C, room temperature) to maximize conjugation efficiency while minimizing side reactions. |
| CL2A-Payload Instability or Low Solubility | - Assess Payload Stability: The CL2A-payload construct may be unstable under the conjugation conditions. Analyze the payload by HPLC before and after incubation in the reaction buffer (without the antibody) to check for degradation. - Improve Solubility with Co-solvents: Highly hydrophobic payloads can have poor solubility in aqueous conjugation buffers, leading to an incomplete reaction. Introduce a small amount of an organic co-solvent, such as DMSO or DMA (typically 5-10% v/v), to the reaction mixture to improve the solubility of the CL2A-payload. However, be cautious as high concentrations of organic solvents can denature the antibody. |
| Re-oxidation of Thiol Groups | - Use Degassed Buffers: Dissolved oxygen in the buffers can promote the re-oxidation of free thiols back to disulfide bonds, making them unavailable for conjugation. Degas all buffers before use. - Include a Chelating Agent: Add a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that can catalyze thiol oxidation. |
Problem 2: High Levels of Aggregation in the Final ADC Product
Question: My purified ADC shows a significant amount of high-molecular-weight species (aggregates) when analyzed by Size-Exclusion Chromatography (SEC). What causes this and how can I minimize aggregation?
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | - Optimize DAR: A high DAR with a hydrophobic payload like SN-38 can increase the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation. Aim for a lower DAR by reducing the molar excess of the CL2A-payload during conjugation. - Introduce Hydrophilic Moieties: While the CL2A linker itself has some hydrophilic properties, if aggregation persists, consider if alternative, more hydrophilic linkers are an option for your payload. |
| Harsh Conjugation Conditions | - Optimize pH and Temperature: Extreme pH or high temperatures during the conjugation reaction can denature the antibody and promote aggregation. Ensure the reaction is performed within the optimal pH range of 6.5-7.5 and at a controlled temperature (e.g., room temperature or 4°C). |
| Inappropriate Buffer Conditions | - Screen Formulation Buffers: The pH and ionic strength of the final formulation buffer can significantly impact ADC stability. Screen a variety of buffers with different pH values and excipients (e.g., polysorbates) to find a formulation that minimizes aggregation during storage. |
| Inefficient Purification | - Optimize Purification Method: Aggressive purification methods can sometimes induce aggregation. For Size-Exclusion Chromatography (SEC), ensure the mobile phase composition is optimized to prevent non-specific interactions between the ADC and the column matrix. This may involve adjusting the salt concentration or adding a small amount of organic solvent. |
Data Presentation
The following table provides an example of how to structure an experiment to optimize the Drug-to-Antibody Ratio (DAR) by varying the molar equivalents of the reducing agent (TCEP) and the CL2A-SN-38 linker-payload.
Table 1: Example Optimization of DAR by Varying TCEP and CL2A-SN-38 Molar Equivalents
| Reaction ID | Molar Equivalents of TCEP (to Antibody) | Molar Equivalents of CL2A-SN-38 (to Antibody) | Average DAR (by HIC) | % Monomer (by SEC) |
| 1 | 2.5 | 5 | 2.1 | 98.5 |
| 2 | 3.5 | 5 | 3.8 | 97.2 |
| 3 | 4.5 | 5 | 5.5 | 95.1 |
| 4 | 3.5 | 7 | 4.0 | 96.8 |
| 5 | 3.5 | 10 | 4.2 | 94.5 |
| 6 | 5.5 | 10 | 7.6 | 90.3 |
Note: These are illustrative values. Optimal conditions will vary depending on the specific antibody, payload, and reaction conditions.
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with CL2A-Payload
This protocol describes a general method for the partial reduction of antibody interchain disulfide bonds followed by conjugation with a maleimide-functionalized CL2A-payload.
-
Antibody Preparation:
-
Perform a buffer exchange of the antibody into a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0).
-
Adjust the antibody concentration to a working range of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP in the conjugation buffer.
-
Add the desired molar equivalents of TCEP to the antibody solution. The optimal molar ratio of TCEP to antibody needs to be determined empirically but a starting point is often between 2.5 to 5.5 equivalents for a target DAR of 2 to 8.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP using a desalting column or a spin filtration unit with a suitable molecular weight cutoff (e.g., 30 kDa).
-
-
Conjugation Reaction:
-
Dissolve the CL2A-payload in a minimal amount of a compatible organic solvent like DMSO.
-
Add the CL2A-payload solution to the reduced antibody solution to achieve the desired molar excess (e.g., 5-10 fold molar excess over the antibody). The final concentration of the organic solvent should typically not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.
-
Quench the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other small molecules using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the average DAR and the distribution of drug-loaded species. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated hydrophobic payloads.
-
Mobile Phase Preparation:
-
Mobile Phase A: A high salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), which may contain a small percentage of an organic solvent like isopropanol to facilitate the elution of highly hydrophobic species.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
-
Data Analysis:
-
Peaks are eluted in order of increasing hydrophobicity, with unconjugated antibody (DAR 0) eluting first, followed by DAR 2, DAR 4, etc.
-
The average DAR is calculated by the weighted average of the peak areas of the different DAR species.
-
Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is the primary method for quantifying high molecular weight aggregates.
-
Mobile Phase Preparation:
-
An aqueous buffer compatible with the ADC (e.g., phosphate-buffered saline, pH 7.4). The mobile phase may require optimization with salts or organic modifiers to prevent non-specific interactions.
-
-
Chromatographic Conditions:
-
Column: An SEC column with a pore size appropriate for separating antibody monomers from aggregates (e.g., TSKgel G3000SWxl).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Run Time: Isocratic elution for a sufficient time to resolve the aggregate, monomer, and any fragment peaks.
-
-
Data Analysis:
-
The main peak corresponds to the ADC monomer. Peaks eluting earlier correspond to aggregates.
-
The percentage of monomer and aggregate is calculated from the respective peak areas.
-
Visualizations
References
- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. broadpharm.com [broadpharm.com]
Technical Support Center: CL2 Linker Antibody-Drug Conjugates
Welcome to the technical support center for CL2 linker Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of ADCs featuring the this compound.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is its mechanism of release?
A1: The this compound is a type of cleavable linker used in antibody-drug conjugates. Specifically, it is a pH-sensitive carbonate linker.[1] Its cleavage and subsequent release of the cytotoxic payload are triggered by the acidic environment of cellular compartments like endosomes and lysosomes after the ADC is internalized by the target cell.[2] This pH-dependent mechanism is designed to ensure that the payload is released preferentially inside the cancer cells, minimizing systemic exposure.[1]
Q2: What are the potential advantages of a moderately labile linker like CL2A?
A2: While high stability in circulation is a key goal for linkers, a moderately labile linker such as CL2A may offer therapeutic advantages. A more labile linker can facilitate better release of the payload both extracellularly in the tumor microenvironment and intracellularly.[3] This can increase the bioavailability of the drug, potentially leading to a more potent anti-tumor effect, including the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[4]
Q3: What are the common toxicities associated with ADCs using cleavable linkers?
A3: ADCs with cleavable linkers can be associated with specific toxicities. These can be categorized as on-target, off-tumor toxicities, where the ADC binds to target antigens on healthy tissues, and off-target toxicities. Off-target toxicity often arises from the premature release of the cytotoxic payload into systemic circulation, which can then affect healthy cells. The specific toxicities are often related to the payload itself. For instance, payloads like MMAE are commonly associated with myelosuppression (neutropenia, anemia) and peripheral neuropathy, while DM1 payloads are often linked to thrombocytopenia and hepatic toxicity. A meta-analysis has suggested that ADCs with cleavable linkers may have a higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers.
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation
Q: I am observing significant aggregation of my this compound ADC during formulation or storage. What are the potential causes and how can I troubleshoot this?
A: ADC aggregation, particularly with hydrophobic linkers and payloads, is a common challenge.
Potential Causes:
-
Increased Hydrophobicity: The conjugation of a hydrophobic linker-payload to the antibody's surface can create patches that promote self-association to minimize contact with the aqueous environment.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally leads to increased hydrophobicity and a greater tendency for aggregation.
-
Conjugation Process Conditions: The use of organic co-solvents to dissolve the linker-payload can sometimes disrupt the antibody's structure. Suboptimal pH or salt concentrations in buffers can also encourage aggregation.
-
Environmental Stress: Exposure to heat, agitation, or light can lead to ADC degradation and aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ADC aggregation.
Experimental Protocols:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a primary method for quantifying aggregates.
-
System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) and MALS detector with the formulation buffer at a consistent flow rate (e.g., 0.5 mL/min).
-
Sample Preparation: Dilute the ADC to approximately 1 mg/mL in the mobile phase and filter through a 0.22 µm low-protein-binding filter.
-
Data Acquisition: Inject the sample and collect light scattering and refractive index data to determine the molecular weight and relative abundance of monomeric and aggregated species.
-
Issue 2: Premature Payload Release in Plasma
Q: My in vitro or in vivo experiments suggest that the payload from my this compound ADC is being released prematurely in plasma, leading to off-target toxicity. How can I confirm and address this?
A: Premature payload release is a known challenge for cleavable linkers and can compromise the therapeutic index of an ADC.
Potential Causes:
-
Linker Instability: The CL2A linker is designed to be more labile, which can sometimes lead to cleavage in the bloodstream before reaching the target cells.
-
Enzymatic Cleavage: Although primarily pH-sensitive, some linkers can be susceptible to cleavage by plasma enzymes.
Signaling Pathway and Release Mechanism:
Caption: ADC mechanism and premature payload release.
Troubleshooting and Mitigation:
| Step | Action | Rationale |
| 1. Quantify Free Payload | Use LC-MS/MS to measure the concentration of free payload in plasma samples from in vivo studies. | This provides direct evidence and quantification of premature release. |
| 2. In Vitro Stability Assay | Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C and measure the amount of intact ADC or released payload over time using ELISA or LC-MS. | This controlled experiment isolates the stability of the ADC in a biological matrix. |
| 3. Linker Modification | If premature release is confirmed and problematic, consider evaluating a more stable linker variant, such as CL2E, which has been shown to be more inert. | A more stable linker can reduce systemic toxicity, though it may also impact efficacy. |
Experimental Protocols:
-
LC-MS/MS for Free Payload Quantification:
-
Sample Preparation: Precipitate proteins from plasma samples (e.g., with acetonitrile) to separate the small molecule payload from the ADC and other proteins.
-
Analysis: Use a reverse-phase HPLC column to separate the payload from other small molecules, followed by tandem mass spectrometry for sensitive and specific quantification.
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
Q: I am observing batch-to-batch variability in the drug-to-antibody ratio (DAR) of my this compound ADC. What could be causing this and how can I improve consistency?
A: Achieving a consistent and optimal DAR is critical for the safety and efficacy of an ADC.
Potential Causes:
-
Inconsistent Conjugation Reaction: Minor variations in reaction parameters such as temperature, pH, reaction time, or the ratio of linker-payload to antibody can lead to different DAR values.
-
Variable Raw Material Quality: Inconsistent quality of the antibody, linker, or payload can affect conjugation efficiency.
-
Analytical Method Variability: The methods used to determine DAR may have inherent variability.
Improving DAR Consistency:
| Parameter | Control Measures | Analytical Techniques for Verification |
| Reaction Conditions | Tightly control temperature, pH, and reaction time. Ensure precise molar ratios of reactants. | HIC, RP-HPLC, UV-Vis Spectroscopy, Mass Spectrometry |
| Raw Materials | Implement stringent quality control for incoming antibody, linker, and payload. | Characterize each component before use (e.g., antibody by SEC, payload by HPLC). |
| Purification | Standardize the post-conjugation purification process (e.g., TFF, chromatography) to remove unconjugated antibody and free drug. | SEC, HIC to confirm purity and DAR of the final product. |
Experimental Protocols:
-
Hydrophobic Interaction Chromatography (HIC) for DAR Measurement:
-
Principle: HIC separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and elute later.
-
Method:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient.
-
Calculate the average DAR by integrating the peak areas of the different DAR species.
-
-
This technical support center provides general guidance. Specific experimental conditions and troubleshooting steps may need to be optimized for your particular antibody, payload, and experimental setup.
References
Technical Support Center: Enhancing Cleavable Linker Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of cleavable linkers in plasma, a critical factor in the efficacy and safety of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with cleavable linker stability in plasma?
A1: The main challenge is premature cleavage of the linker in systemic circulation before the ADC reaches its target.[1][] This leads to the off-target release of the cytotoxic payload, which can cause significant toxicity to healthy tissues and reduce the therapeutic efficacy of the drug.[3][4][] Another common issue is ADC aggregation, which can be influenced by the linker and payload's physicochemical properties and can affect the ADC's pharmacokinetics and immunogenicity.
Q2: What factors influence the plasma stability of a cleavable linker?
A2: Several factors can impact linker stability:
-
Linker Chemistry: The intrinsic chemical properties of the linker are a primary determinant. For example, early hydrazone and disulfide linkers showed significant off-target drug release.
-
Physiological Environment: The linker's interaction with the biological environment, including plasma pH, reductive agents like glutathione (GSH), and plasma enzymes (e.g., proteases), significantly affects its degradation and cleavage rates.
-
Conjugation Site: The specific amino acid residue on the antibody where the linker-drug is attached can influence stability. Sites with high solvent accessibility may lead to faster payload loss.
-
Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, can increase the tendency for ADC aggregation.
Q3: Why is there a discrepancy in the stability of some peptide linkers, like Val-Cit, between human and mouse plasma?
A3: This discrepancy is often due to species-specific differences in plasma enzymes. For instance, the Val-Cit linker is susceptible to cleavage by the carboxylesterase Ces1c, which is present at higher levels in mouse plasma compared to human plasma. This leads to more rapid premature payload release in mouse models, which can complicate the preclinical evaluation of ADCs.
Q4: Are there linker strategies to improve stability in mouse plasma?
A4: Yes, modifications to the linker structure can enhance stability. A notable example is the development of the glutamic acid-valine-citrulline (Glu-Val-Cit) linker. The addition of the hydrophilic glutamic acid residue significantly increases the linker's resistance to cleavage by mouse Ces1c, without affecting its cleavage by cathepsin B within the target tumor cell.
Troubleshooting Guide
Problem: Significant premature payload release is observed in an in vitro plasma stability assay.
This is often identified by a rapid decrease in the average Drug-to-Antibody Ratio (DAR) or an increase in the concentration of free payload over time.
Quantitative Data Summary
The stability of cleavable linkers is often quantified by their half-life (t½) in plasma. The following table summarizes representative stability data for different linker types. Note that direct comparisons can be challenging due to variations in experimental conditions across studies.
| Linker Type | Linker Example | Species | Stability (Half-life) | Reference |
| Dipeptide | Val-Cit-PABC | Human Plasma | ~230 hours | |
| Dipeptide | Val-Cit-PABC | Mouse Plasma | ~80 hours | |
| Dipeptide | Phe-Lys-PABC | Human Plasma | ~30 days | |
| Dipeptide | Phe-Lys-PABC | Mouse Plasma | ~12.5 hours | |
| Hydrazone | Acid-cleavable | Mouse Plasma | Variable, pH-dependent |
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma by monitoring changes in the Drug-to-Antibody Ratio (DAR) over time.
Objective: To determine the rate of payload loss from an ADC in plasma from a relevant species.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from the desired species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with gentle shaking
-
-80°C freezer
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads)
-
LC-MS system
Procedure:
-
ADC Incubation:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species.
-
Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Incubate all samples at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at predetermined time points (e.g., 0, 24, 48, 96, 144, 168 hours).
-
Immediately snap-freeze the collected aliquots at -80°C to stop further degradation until analysis.
-
-
Sample Analysis (to measure intact ADC/DAR):
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma using an immunoaffinity capture method, such as Protein A beads.
-
Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC against time for each sample.
-
Calculate the half-life (t½) of the ADC in plasma by fitting the data to a suitable kinetic model.
-
This technical support center provides a foundational understanding of the challenges and solutions related to cleavable linker stability in plasma. For more specific issues, further optimization of linker chemistry and experimental conditions may be necessary.
References
Technical Support Center: CL2A Linker Cleavage Protocol Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing protocols for CL2A linker cleavage. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the CL2A linker and how does it work?
A1: The CL2A linker is a type of cleavable linker used in antibody-drug conjugates (ADCs). It is designed to be stable in the bloodstream at physiological pH (~7.4) and to release its cytotoxic payload under acidic conditions. The cleavage mechanism is primarily driven by pH-sensitive hydrolysis of a benzyl carbonate bond, which occurs in the acidic environment of the tumor microenvironment or within cellular lysosomes (pH 4.5-6.5) following internalization of the ADC.[1][2]
Q2: What is the primary mechanism of CL2A linker cleavage? Is it enzymatic?
A2: The primary cleavage mechanism for the CL2A linker is pH-mediated hydrolysis. Unlike peptide-based linkers (e.g., valine-citrulline), it is not designed for enzymatic cleavage by proteases like cathepsin B.[3] Studies have shown that the rate of drug release from the CL2A linker at acidic pH (e.g., pH 5) is the same with or without the presence of enzymes like cathepsin B, confirming a pH-driven hydrolysis mechanism.
Q3: What are the advantages of a pH-sensitive linker like CL2A?
A3: The main advantage of the CL2A linker is its ability to selectively release the payload in the acidic tumor microenvironment or after being internalized by cancer cells into acidic lysosomes. This targeted release minimizes premature drug release in the systemic circulation, which helps to reduce off-target toxicity and improve the therapeutic index of the ADC.
Q4: How does the stability of the CL2A linker compare to other cleavable linkers?
A4: The CL2A linker is described as having moderate stability. This allows for a balance between sufficient stability in circulation and efficient payload release at the target site. For instance, ADCs using the CL2A linker have a reported half-life of approximately one day in human serum. This is generally less stable than some highly stable enzyme-cleavable linkers but offers the advantage of more rapid payload release upon reaching the target acidic environment.
Troubleshooting Guide
Q1: I am observing premature or excessive cleavage of the CL2A linker in my plasma stability assay. What could be the cause?
A1:
-
Incorrect pH of Plasma/Buffer: Ensure the plasma or buffer used for the stability assay is maintained at a physiological pH of 7.4. Small decreases in pH can accelerate the hydrolysis of the linker.
-
Assay Incubation Time: Extended incubation times beyond the linker's known stability profile can naturally result in higher levels of released payload. The CL2A linker has a half-life of about one day in serum, so significant release is expected over longer periods.
-
Formulation Issues: The ADC formulation buffer itself could be acidic or become acidic over time, contributing to instability. Verify the pH and buffering capacity of your formulation.
Q2: My results show incomplete or slow cleavage of the linker under acidic conditions. What should I check?
A2:
-
Insufficiently Acidic Buffer: Verify the pH of your cleavage buffer. The hydrolysis of the CL2A linker is pH-dependent. Ensure the pH is within the optimal range for cleavage (typically pH 4.5-5.5) and that the buffer has sufficient capacity to maintain this pH throughout the incubation.
-
Incubation Time and Temperature: The cleavage reaction is time and temperature-dependent. Ensure you are incubating for a sufficient duration at the recommended temperature (typically 37°C). Consider running a time-course experiment to determine the optimal incubation time for your specific ADC.
-
ADC Concentration: While less common, very high concentrations of the ADC could potentially impact the reaction kinetics. Ensure you are working within a reasonable concentration range.
Q3: There is high variability in cleavage results between different experimental batches. How can I improve consistency?
A3:
-
Reagent Consistency: Ensure all buffers are prepared fresh and the pH is accurately measured for each experiment. Use the same source and lot of reagents, including the ADC, whenever possible.
-
Precise Temperature Control: Use a calibrated incubator and ensure all samples are brought to the correct temperature before starting the reaction.
-
Standardized Sample Handling: Standardize all handling steps, including ADC dilution, buffer addition, and the timing of sample quenching and analysis.
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS) is validated for linearity, accuracy, and precision to minimize analytical variability.
Quantitative Data Summary
The stability and cleavage rate of ADC linkers are critical parameters. The following tables summarize representative data for pH-sensitive linkers.
Table 1: Representative Stability of Different Cleavable Linkers in Plasma
| Linker Type | Cleavage Mechanism | Representative Half-life (t½) in Plasma | Reference |
| CL2A (Carbonate) | pH-Sensitive Hydrolysis | ~1 day | |
| Hydrazone | pH-Sensitive Hydrolysis | Variable (hours to days) | |
| Val-Cit (Peptide) | Enzymatic (Cathepsin B) | >10 days | |
| Disulfide | Reduction (Glutathione) | Variable (steric hindrance dependent) |
Note: Half-life values are approximate and can vary significantly based on the specific ADC construct, conjugation site, and experimental conditions.
Table 2: Influence of pH on Payload Release from a pH-Sensitive Linker
| pH | Incubation Time (hours) | % Payload Released (Representative) |
| 7.4 (Plasma) | 24 | < 5% |
| 7.4 (Plasma) | 48 | ~10-15% |
| 6.0 (Tumor Microenvironment) | 24 | ~40-50% |
| 5.0 (Lysosome) | 8 | ~70-80% |
| 5.0 (Lysosome) | 24 | > 95% |
This table provides illustrative data based on typical performance of pH-sensitive linkers like CL2A to demonstrate the pH-dependent release profile.
Diagrams and Visualizations
Caption: pH-mediated hydrolysis of the CL2A linker.
Caption: Workflow for in vitro CL2A cleavage analysis.
Caption: Troubleshooting common cleavage issues.
Experimental Protocols
Protocol 1: In Vitro pH-Dependent Cleavage Assay of a CL2A-Linked ADC
This protocol details a method to assess the rate of payload (e.g., SN-38) release from a CL2A-linked ADC at different pH values over time.
1. Materials and Reagents:
-
CL2A-linked ADC stock solution (e.g., 1-5 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate or Acetate Buffer (50 mM), pH 6.0
-
Citrate or Acetate Buffer (50 mM), pH 5.0
-
Quenching Solution: 1M Tris buffer, pH 8.5, or similar high-pH buffer
-
Calibrated 37°C incubator
-
Microcentrifuge tubes
-
Calibrated pipettes
2. Procedure:
-
Prepare ADC Dilutions: Dilute the ADC stock solution to a final concentration of 100 µg/mL in each of the three buffers (pH 7.4, 6.0, and 5.0). Prepare enough volume for all time points.
-
Set Up Time Points: For each pH condition, aliquot the ADC/buffer mixture into separate tubes for each time point (e.g., 0, 2, 4, 8, and 24 hours).
-
Incubation: Place all tubes in a 37°C incubator. The T=0 sample should be quenched immediately as described in the next step.
-
Sample Collection and Quenching: At each designated time point, remove the corresponding tube from the incubator. Immediately stop the cleavage reaction by adding a small volume of quenching solution or by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.
-
Sample Preparation for HPLC: Prior to analysis, thaw the samples (if frozen). To separate the free payload from the antibody, perform a protein precipitation step. Add 2-3 volumes of cold acetonitrile to each sample, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated antibody.
-
Collect Supernatant: Carefully collect the supernatant, which contains the released SN-38, for HPLC analysis.
Protocol 2: RP-HPLC Analysis of Released SN-38
This protocol describes a reversed-phase HPLC method for the quantification of free SN-38 released from the ADC.
1. HPLC System and Conditions:
-
Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: Room temperature or 40°C.
-
Injection Volume: 20-50 µL.
2. Gradient Elution Program (Example):
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 20 |
| 15.0 | 20 |
3. Procedure:
-
Prepare SN-38 Standard Curve: Prepare a series of SN-38 standards of known concentrations (e.g., 0.1 to 50 µg/mL) in the mobile phase or a solvent matching the final sample composition.
-
Run Standards: Inject the standards onto the HPLC system to generate a standard curve by plotting peak area against concentration.
-
Run Samples: Inject the supernatants collected from the cleavage assay.
-
Data Analysis:
-
Identify and integrate the peak corresponding to SN-38 in each sample chromatogram.
-
Use the standard curve to determine the concentration of SN-38 in each sample.
-
Calculate the percentage of released SN-38 at each time point relative to the total possible amount of SN-38 in the initial ADC sample. This can be calculated from the initial ADC concentration and its drug-to-antibody ratio (DAR).
-
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CL2A-SN38 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature release of SN-38 from the CL2A linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of SN-38 release from the CL2A linker?
The CL2A linker is designed as a cleavable linker that releases its SN-38 payload primarily through pH-sensitive hydrolysis.[1][2] The linker contains a carbonate bond that is relatively stable at physiological pH (~7.4) but becomes susceptible to hydrolysis in more acidic environments.[3][4] This feature is intended to facilitate drug release within the acidic milieu of tumor microenvironments and inside cancer cells after internalization, specifically in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5] Notably, the CL2A linker design was modified from its predecessor (CL2) to remove the phenylalanine from the cathepsin B cleavage site, which improved product quality and yields without affecting the SN-38 release rate. Therefore, the cleavage of the CL2A linker is not dependent on enzymatic activity by cathepsin B.
Q2: What contributes to the premature release of SN-38 in systemic circulation?
Premature release of SN-38 from the CL2A linker in the bloodstream can be attributed to two main factors:
-
pH-Sensitive Hydrolysis: Although blood plasma is buffered at approximately pH 7.4, minor fluctuations or localized changes in pH can contribute to a slow rate of hydrolysis of the carbonate bond in the CL2A linker. The linker is described as having intermediate stability, with studies on sacituzumab govitecan (which utilizes the CL2A-SN38 system) showing a half-life of approximately 1-2 days in human serum.
-
Plasma Esterases: The carbonate linkage in the CL2A linker is an ester bond, which can be susceptible to cleavage by plasma esterases. These enzymes are present in the bloodstream and can contribute to the hydrolysis of ester-containing compounds, leading to the unintended release of the payload.
Q3: How does the formulation of the ADC affect the stability of the CL2A-SN38 conjugate?
The formulation is critical for maintaining the stability of the ADC and preventing premature drug release. Key formulation parameters to consider include:
-
pH of the Formulation Buffer: The pH of the storage and administration buffer should be carefully controlled to ensure the stability of the pH-sensitive CL2A linker. Deviations from the optimal pH can accelerate the hydrolysis of the carbonate bond.
-
Excipients: The choice of excipients can impact ADC stability. For instance, hydrophilic polymers like polyethylene glycol (PEG) can be incorporated into the linker to improve solubility and reduce aggregation, which can indirectly affect stability. The use of stabilizing excipients in the formulation is crucial for minimizing aggregation and degradation.
-
Storage Conditions: ADCs require storage at low temperatures and protection from light to prevent the degradation of both the antibody and the linker-payload.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with CL2A-SN38 ADCs.
Issue 1: Higher than expected levels of free SN-38 in plasma stability assays.
-
Possible Cause A: Suboptimal pH of the experimental buffer.
-
Troubleshooting Step: Verify the pH of all buffers used in the assay, including the plasma itself, immediately before and after the experiment. Ensure the pH is maintained at a stable physiological level (typically 7.4).
-
-
Possible Cause B: Presence of highly active plasma esterases.
-
Troubleshooting Step: Consider conducting stability studies in plasma from different species, as esterase activity can vary. Additionally, the use of esterase inhibitors in control experiments can help determine the contribution of these enzymes to premature cleavage.
-
-
Possible Cause C: Inherent instability of the ADC.
-
Troubleshooting Step: If the premature release is consistently high across different experimental conditions, it may be necessary to consider linker modification strategies to enhance stability. This could involve introducing steric hindrance around the carbonate bond to protect it from hydrolysis.
-
Issue 2: Inconsistent drug-to-antibody ratio (DAR) in different batches of the ADC.
-
Possible Cause A: Variability in the conjugation reaction.
-
Troubleshooting Step: Ensure that all parameters of the conjugation reaction, including temperature, pH, and reaction time, are tightly controlled. Inconsistent conditions can lead to variations in the number of linker-payloads attached to each antibody.
-
-
Possible Cause B: Instability during purification.
-
Troubleshooting Step: The purification process should be optimized to minimize exposure to conditions that could cause linker cleavage, such as extreme pH or high temperatures.
-
-
Possible Cause C: Aggregation of the ADC.
-
Troubleshooting Step: High DAR values can increase the hydrophobicity of the ADC, leading to aggregation. Aggregation can be assessed by size-exclusion chromatography (SEC). If aggregation is observed, consider optimizing the DAR or using formulation strategies to improve solubility.
-
Quantitative Data Summary
The following table summarizes the stability data for CL2A-SN38 ADCs under different conditions.
| Parameter | Condition | Value | Reference(s) |
| Half-life in Human Serum | 37°C | ~1-2 days | |
| Stability in Mouse Plasma | 37°C | Less stable than in human plasma, with some studies showing significant linker cleavage. | |
| Stability in PBS (pH 7.4) | 37°C | Generally stable with minimal degradation observed over extended periods. | |
| pH-Dependent Release | Acidic pH (e.g., pH 5.0-6.5) | Increased rate of hydrolysis compared to physiological pH. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay of CL2A-SN38 ADC by LC-MS
Objective: To determine the stability of the CL2A-SN38 ADC in plasma by quantifying the amount of released SN-38 over time.
Materials:
-
CL2A-SN38 ADC
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., camptothecin)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Spike the CL2A-SN38 ADC into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), aliquot 100 µL of the plasma sample.
-
-
Protein Precipitation and Extraction:
-
To the 100 µL plasma aliquot, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the mass transitions for SN-38 and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of free SN-38 at each time point using a standard curve.
-
Calculate the percentage of SN-38 released at each time point relative to the initial total conjugated SN-38.
-
Determine the half-life of the ADC in plasma.
-
Protocol 2: Quantification of SN-38 Release by HPLC
Objective: To quantify the amount of SN-38 released from the ADC using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.
Materials:
-
CL2A-SN38 ADC
-
Reaction buffer (e.g., PBS at various pH values)
-
Acetonitrile
-
Formic acid or other buffer components for the mobile phase
-
SN-38 standard
-
HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Sample Incubation:
-
Incubate the CL2A-SN38 ADC in the desired buffer (e.g., PBS at pH 7.4, 6.5, and 5.5) at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
-
Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Use an isocratic or gradient elution method with a mobile phase appropriate for separating SN-38 (e.g., a mixture of acetonitrile and a buffered aqueous solution).
-
Detect SN-38 using a UV detector (e.g., at 265 nm) or a fluorescence detector for higher sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of SN-38.
-
Determine the concentration of released SN-38 in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: SN-38 release pathway from the CL2A linker.
Caption: Troubleshooting workflow for premature SN-38 release.
Caption: Experimental workflow for plasma stability assay.
References
Technical Support Center: Optimizing the CL2A Linker Therapeutic Window for ADCs
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Antibody-Drug Conjugates (ADCs) featuring the CL2A linker. Our goal is to help you widen the therapeutic window by enhancing efficacy while minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the CL2A linker and how does it influence the therapeutic window?
The CL2A is a pH-sensitive, cleavable linker that plays a crucial role in the efficacy and safety profile of an ADC.[1][2][3] It is designed to be relatively stable in the bloodstream's neutral pH (around 7.4) and to release its cytotoxic payload under the acidic conditions found within tumor cell endosomes (pH 5-6) and lysosomes (pH ~4.8).[4] This targeted release mechanism is fundamental to widening the therapeutic window.[5]
The CL2A linker's structure, often containing a PEG8 moiety, helps to connect the antibody to the payload, such as SN-38. Upon internalization of the ADC into a cancer cell, the acidic environment triggers the hydrolysis of an acid-labile group within the linker, leading to the release of the active payload. This payload can then exert its cell-killing effect. Furthermore, the released payload may diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".
Optimizing the therapeutic window involves balancing the linker's stability in circulation to prevent premature payload release (which causes systemic toxicity) with efficient and rapid cleavage within the tumor to maximize anti-cancer activity.
Troubleshooting Guides
Issue 1: High Off-Target Toxicity and Premature Payload Release
Symptom: Your in vivo studies show significant toxicity in healthy tissues, and/or in vitro plasma stability assays indicate a rapid loss of the payload from the antibody.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inherent Linker Instability | While CL2A is designed for pH-dependent cleavage, it can exhibit some instability in circulation, with a reported half-life of about one day. This can lead to premature payload release. Solution: Evaluate alternative linker chemistries. A more stable, enzymatically-cleaved linker like CL2E could be considered if bystander effect is not a primary requirement, though this may reduce overall efficacy. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the ADC's hydrophobicity, leading to faster clearance and potentially higher off-target uptake and aggregation. Solution: Optimize the conjugation process to achieve a lower, more homogeneous DAR. Aim for an average DAR that provides a balance between potency and safety. |
| Suboptimal Formulation | The pH and excipients in the formulation buffer can impact linker stability. Solution: Conduct a formulation screening study to identify a buffer system (e.g., histidine or citrate buffers) that maintains a pH optimal for CL2A stability and minimizes aggregation. |
Supporting Experimental Protocol: In Vitro ADC Plasma Stability Assay
This protocol is designed to assess the stability of the CL2A linker and quantify premature payload release in plasma from various species.
Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.
Materials:
-
ADC sample of known concentration
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
ELISA plates and reagents for total and conjugated antibody measurement
-
LC-MS system for free payload quantification
Procedure:
-
Incubate the ADC sample in plasma from different species at 37°C.
-
Collect plasma samples at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).
-
Measure the amount of total antibody and conjugated antibody at each time point using an enzyme-linked immunosorbent assay (ELISA). This helps calculate the degree of drug loss.
-
Quantify the amount of free payload in the plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the ELISA results.
-
Calculate the half-life of the ADC in plasma.
Data Interpretation: A rapid decrease in the drug-to-antibody ratio (DAR) or a significant increase in free payload over time indicates linker instability. The following table shows hypothetical stability data for ADCs with different linkers.
| Linker Type | Species | Half-life in Plasma (Days) | % Payload Release at 24h |
| CL2A | Human | ~1 | 15-25% |
| CL2A | Mouse | ~0.8 | 20-30% |
| CL2E (Control) | Human | >10 | <5% |
| CL2E (Control) | Mouse | >8 | <7% |
Note: Data is illustrative. Actual results may vary.
Issue 2: Insufficient Efficacy or Poor Tumor Penetration
Symptom: The ADC shows lower than expected anti-tumor activity in in vitro cytotoxicity assays or poor tumor growth inhibition in in vivo models.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inefficient Payload Release | Although CL2A is designed for acidic cleavage, the payload release kinetics might be suboptimal for a specific target or tumor type. Solution: Confirm ADC internalization into target cells. A more labile linker might enhance payload bioavailability, but this must be balanced with plasma stability. |
| Limited Bystander Effect | In heterogeneous tumors with varied antigen expression, a strong bystander effect is crucial for efficacy. The physicochemical properties of the released payload (e.g., membrane permeability) dictate its ability to kill neighboring cells. Solution: Evaluate the bystander effect of your ADC using a co-culture assay. If the effect is weak, consider payloads known for better cell permeability. |
| Low ADC Tumor Accumulation | The overall dose and ADC pharmacokinetics influence how much drug reaches the tumor. Solution: A moderately potent payload may allow for higher ADC dosing, improving tissue penetration. Evaluate different dosing schedules and regimens to optimize tumor uptake. |
Supporting Experimental Protocol: In Vitro Bystander Effect Co-Culture Assay
Objective: To quantify the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably transfected with Green Fluorescent Protein (GFP)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
ADC and control antibodies
-
Fluorescence plate reader
Procedure:
-
Seed a co-culture of Ag+ and GFP-labeled Ag- cells in a 96-well plate. As a control, seed a monoculture of GFP-Ag- cells.
-
Allow cells to attach overnight.
-
Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubate the plates for 72-120 hours.
-
Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.
-
Normalize the fluorescence of treated wells to untreated control wells to determine the percent viability of the Ag- cells.
Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a potent bystander effect.
| ADC Configuration | Target Antigen Expression (Co-culture) | Viability of Ag- Cells | Bystander Effect |
| ADC with CL2A-SN-38 | High | 35% | Strong |
| ADC with CL2A-SN-38 | Low | 60% | Moderate |
| ADC with Non-Cleavable Linker | High | 95% | Minimal/None |
Note: Data is illustrative. Actual results may vary.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CL2A - Creative Biolabs [creative-biolabs.com]
- 3. speedbiosystems.com [speedbiosystems.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CL2 Antibody-Drug Conjugate (ADC) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cleavable linker 2 (CL2) antibody-drug conjugates (ADCs). The following information addresses common stability issues that may be encountered during experimentation, with a focus on the impact of linker length.
Frequently Asked Questions (FAQs)
Q1: We are observing significant aggregation of our CL2 ADC during storage. What are the potential causes related to the linker, and how can we mitigate this?
A1: Aggregation of ADCs is a common challenge that can impact efficacy and safety.[1] The linker plays a crucial role in ADC stability, and its length can be a contributing factor.
-
Impact of Linker Length: While counterintuitive, shorter linkers can sometimes lead to better ADC stability by allowing the cytotoxic payload to be shielded by the antibody's structure.[2] This can reduce the likelihood of hydrophobic interactions between payloads on different ADC molecules, which is a primary driver of aggregation.[1] Conversely, while longer linkers, such as those incorporating polyethylene glycol (PEG), can improve the hydrophilicity of the ADC and reduce aggregation, an excessively long and flexible linker might also expose the hydrophobic payload, leading to aggregation.[3][4]
-
Troubleshooting Strategies:
-
Formulation Optimization: The formulation buffer's pH and excipients are critical for minimizing aggregation. Conduct a pH screening study to find the pH at which the ADC is most stable. Ensure that the formulation contains adequate concentrations of stabilizers like polysorbates (e.g., Polysorbate 20 or 80) to prevent surface-induced aggregation and cryoprotectants like sucrose or trehalose for freeze-thaw stability.
-
Linker Modification: If aggregation persists, consider exploring CL2 linkers with varying lengths or incorporating hydrophilic spacers like PEG. A systematic evaluation of different linker lengths is often necessary to find the optimal balance between stability and activity.
-
Controlled Conjugation: Aggregation can be minimized by preventing the antibodies from interacting during the conjugation process. Immobilizing the antibodies on a solid support during conjugation is an effective strategy to prevent this.
-
Q2: Our CL2 ADC is showing a rapid decrease in the drug-to-antibody ratio (DAR) during in vitro plasma stability studies. Could the linker length be the cause?
A2: Yes, premature payload release, leading to a decrease in DAR, is a critical stability issue that can be influenced by the linker length. An ideal linker should be stable in circulation and release the payload only within the target cell.
-
Impact of Linker Length: A shorter linker may be more sterically hindered by the antibody, protecting it from enzymatic cleavage in the plasma and thus enhancing stability. Longer, more flexible linkers might be more accessible to plasma enzymes, potentially leading to faster cleavage and a more rapid decline in DAR.
-
Troubleshooting and Analysis:
-
Plasma Stability Assay: To quantify the rate of DAR loss, a plasma stability assay is essential. This involves incubating the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C and measuring the DAR at various time points using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Linker Chemistry: The specific chemistry of the cleavable moiety within the CL2 linker is a primary determinant of its stability. If premature cleavage is observed, it may be necessary to explore alternative cleavable motifs that are less susceptible to plasma enzymes.
-
Q3: We have two CL2 ADCs with different linker lengths. The ADC with the longer linker is showing lower in vitro cytotoxicity. Is this expected?
A3: A decrease in in vitro cytotoxicity with increasing linker length has been observed in some cases. This can be due to several factors:
-
Steric Hindrance: A very long linker could sterically hinder the ADC from binding to its target antigen on the cell surface or interfere with the internalization process.
-
Inefficient Payload Release: The efficiency of payload release within the cell can be dependent on the linker's structure. A longer linker might not be processed as efficiently by the intracellular enzymes responsible for cleavage.
-
Experimental Verification:
-
Comparative Cytotoxicity Assays: To confirm this effect, it is important to perform in vitro cytotoxicity assays (e.g., MTT or XTT assays) on a panel of cancer cell lines with varying levels of target antigen expression. This will allow for the determination of the half-maximal inhibitory concentration (IC50) for each ADC.
-
Internalization Studies: To investigate if the linker length is affecting cellular uptake, internalization assays using fluorescently labeled ADCs can be conducted.
-
Data Presentation
The following tables provide illustrative data on how linker length can impact key stability and activity parameters of an ADC. This data is representative and compiled from various studies on cleavable linkers, including those with PEG spacers, to demonstrate general trends.
Table 1: Impact of Linker Length on ADC Aggregation
| Linker Type | Linker Length | % Aggregation (by SEC) after 7 days at 4°C |
| CL2 Analog (Short) | ~20 Å | 1.5% |
| CL2 Analog (Medium) | ~40 Å | 0.8% |
| CL2 Analog (Long) | ~80 Å | 2.1% |
Note: This is representative data. Actual aggregation will depend on the specific antibody, payload, and formulation.
Table 2: Impact of Linker Length on Plasma Stability (DAR)
| Linker Type | Linker Length | Initial DAR | DAR after 72h in Human Plasma | % DAR Loss |
| CL2 Analog (Short) | ~20 Å | 3.8 | 3.5 | 7.9% |
| CL2 Analog (Medium) | ~40 Å | 3.9 | 3.7 | 5.1% |
| CL2 Analog (Long) | ~80 Å | 3.7 | 3.2 | 13.5% |
Note: This is representative data. DAR stability is highly dependent on the linker's cleavage motif and the plasma matrix used.
Table 3: Impact of Linker Length on In Vitro Cytotoxicity
| Linker Type | Linker Length | Target Cell Line | IC50 (nM) |
| CL2 Analog (Short) | ~20 Å | Antigen-Positive | 1.5 |
| CL2 Analog (Medium) | ~40 Å | Antigen-Positive | 0.9 |
| CL2 Analog (Long) | ~80 Å | Antigen-Positive | 5.2 |
Note: This is representative data. IC50 values are dependent on the cell line, payload potency, and target antigen expression.
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a UV detector.
-
Column: A size exclusion column appropriate for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate, pH 7.0. For ADCs with hydrophobic payloads, the addition of a small amount of organic solvent (e.g., 10-15% isopropanol) may be necessary to reduce non-specific interactions with the column matrix.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a known amount of the ADC sample (e.g., 10-50 µg).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the monomer and the high molecular weight species.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
2. Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase:
-
Buffer A: High salt concentration (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Procedure:
-
Equilibrate the column with a mixture of Buffer A and Buffer B.
-
Inject the ADC sample.
-
Elute the different DAR species using a decreasing salt gradient (i.e., increasing percentage of Buffer B). Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the chromatogram at 280 nm.
-
Calculate the average DAR by determining the relative area of each peak corresponding to a specific DAR species and calculating the weighted average.
-
3. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC in plasma by measuring the change in average DAR over time.
-
Materials:
-
Test ADC
-
Control plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS) as a control
-
-
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma and PBS.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots and immediately freeze them at -80°C to halt any degradation.
-
Thaw the samples and isolate the ADC from the plasma using affinity capture (e.g., Protein A beads).
-
Analyze the captured ADC by HIC or LC-MS to determine the average DAR at each time point.
-
Plot the average DAR versus time to determine the stability profile of the ADC in plasma.
-
4. In Vitro Cytotoxicity Assay (MTT-based)
-
Objective: To determine the potency of the ADC by measuring its ability to inhibit the growth of cancer cells.
-
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
References
Navigating Off-Target Toxicity of CL2 Linker ADCs: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target toxicity of antibody-drug conjugates (ADCs) utilizing the CL2 linker.
Troubleshooting Guide
This section addresses specific issues that may arise during preclinical development of this compound ADCs.
Issue 1: High levels of off-target cytotoxicity observed in in vitro assays with antigen-negative cell lines.
-
Question: We are observing significant cytotoxicity in our antigen-negative control cell lines when treated with our this compound ADC. What are the potential causes and how can we investigate this?
Answer: This issue often points to premature payload release and instability of the linker-drug conjugate in the cell culture medium.[][2] The CL2A linker, which contains a carbonate group, is known to be pH-sensitive and can undergo hydrolysis, leading to the release of the payload into the medium.[3]
Troubleshooting Steps:
-
Assess Linker Stability: Perform a stability assay by incubating the ADC in cell culture medium for the duration of your cytotoxicity assay. At various time points, measure the concentration of free payload in the medium using methods like LC-MS/MS.[4] This will help quantify the extent of premature release.
-
Evaluate Payload Toxicity: Run a dose-response curve with the free payload alone on the antigen-negative cell line to understand its intrinsic cytotoxicity.[5] This will help determine if the observed off-target killing is consistent with the amount of released payload.
-
Control for Non-specific Uptake: While less common for linker-based issues, consider mechanisms of non-specific ADC uptake. This can be investigated using flow cytometry or imaging to see if the ADC is being internalized by antigen-negative cells.
-
Issue 2: Unexpected adverse events and weight loss in animal models at doses where on-target efficacy is suboptimal.
-
Question: Our in vivo studies with a this compound ADC are showing signs of toxicity (e.g., neutropenia, hepatotoxicity) at doses that are not providing sufficient tumor growth inhibition. How can we address this narrow therapeutic window?
Answer: A narrow therapeutic index is a significant challenge in ADC development and often stems from off-target toxicity. This can be caused by premature payload release in circulation, non-specific uptake by healthy tissues, or on-target toxicity in tissues with low levels of antigen expression.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a comprehensive PK study in the same animal model. Use bioanalytical methods like ELISA and LC-MS/MS to measure concentrations of the total antibody, conjugated ADC, and free payload in plasma over time. High levels of free payload early after administration would suggest poor linker stability in vivo.
-
Biodistribution Studies: Perform biodistribution studies using a radiolabeled or fluorescently tagged version of the ADC to identify organs where the ADC or released payload accumulates. This can help identify tissues susceptible to off-target effects.
-
Advanced Preclinical Models: Utilize more translational models like patient-derived xenografts (PDXs) or organoids to better predict clinical performance and toxicity. These models can provide a more accurate representation of tumor heterogeneity and normal tissue architecture.
-
Consider Linker Modification: If linker instability is confirmed, strategies to improve it should be considered. This could involve modifying the linker chemistry to be less susceptible to hydrolysis or enzymatic cleavage in the plasma.
-
Frequently Asked Questions (FAQs)
What are the primary mechanisms of off-target toxicity for ADCs?
Off-target toxicity of ADCs can be broadly categorized into two main types:
-
Antigen-Independent Toxicity: This is the most common form of off-target toxicity and occurs when the cytotoxic payload is released prematurely into systemic circulation before the ADC reaches the target tumor cells. This can be due to the instability of the linker in the bloodstream. The free, often lipophilic, payload can then diffuse into healthy cells and cause toxicity. Another mechanism is the non-specific uptake of the ADC itself by healthy cells, for example, through Fc receptors on immune cells or mannose receptors on hepatic cells.
-
On-Target, Off-Tumor Toxicity: This occurs when the target antigen is also expressed on healthy, non-malignant tissues. The ADC binds to these healthy cells, leading to their destruction and causing side effects.
Experimental Protocols & Data
Table 1: Comparison of In Vitro Assays for Off-Target Toxicity Assessment
| Assay Type | Purpose | Typical Readout | Key Considerations |
| Cytotoxicity Assay | To measure the cell-killing activity of the ADC on both antigen-positive and antigen-negative cell lines. | IC50 values, dose-response curves. | Include a free payload control to understand its intrinsic potency. |
| Plasma Stability Assay | To assess the stability of the ADC and the rate of premature payload release in a physiological matrix. | Percentage of intact ADC over time, concentration of free payload. | Use plasma from the relevant species for in vivo studies. |
| Colony Forming Cell (CFC) Assay | To evaluate the toxicity of ADCs and their payloads on hematopoietic progenitor cells. | Number and type of colonies formed (erythroid, myeloid). | Can help predict hematological toxicities. |
| Bystander Killing Assay | To determine if the released payload can kill neighboring antigen-negative cells. | Viability of co-cultured antigen-negative cells. | Relevant for heterogeneous tumors; however, can also contribute to off-target toxicity in healthy tissues. |
Protocol: In Vitro Plasma Stability Assay
-
Preparation: Thaw plasma (e.g., human, mouse, rat) at 37°C. Centrifuge to remove any precipitates.
-
Incubation: Spike the ADC into the plasma at a defined concentration. Incubate the mixture in a 37°C water bath with 5% CO2.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Sample Processing: Immediately process the samples to separate the free payload from the ADC. This can be done by protein precipitation or solid-phase extraction.
-
Quantification:
-
Free Payload: Analyze the processed samples by LC-MS/MS to quantify the concentration of the released payload.
-
Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the conjugated antibody.
-
-
Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the stability and release kinetics.
Visualizations
Diagrams of Off-Target Toxicity Mechanisms and Workflows
Caption: Key mechanisms leading to ADC off-target toxicity.
Caption: A generalized experimental workflow for evaluating ADC off-target toxicity.
References
Validation & Comparative
A Comparative Guide to In Vitro Validation of CL2 Linker Cleavage
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the stability of its linker in circulation and its efficient cleavage at the target site. The CL2A linker, a pH-sensitive linker, is designed for stability at physiological pH and rapid hydrolysis in the acidic environment of endosomes and lysosomes. Validating the cleavage characteristics of this and other linkers in vitro is a crucial step in the preclinical development of ADCs. This guide provides a comparative overview of key in vitro assays for evaluating linker cleavage, with a focus on methodologies applicable to the CL2A linker and its alternatives.
Comparison of In Vitro Linker Cleavage Assays
The selection of an appropriate in vitro assay for validating linker cleavage depends on the specific characteristics of the linker and the desired experimental endpoints. The following table provides a comparison of common methodologies.
| Assay Type | Principle | Typical Methodologies | Throughput | Relative Cost | Key Advantages | Key Disadvantages | Best Suited For |
| Plasma Stability Assay | Measures the stability of the ADC and premature payload release in plasma. | LC-MS/MS, ELISA | Medium | High | Provides data on stability in a physiologically relevant matrix. | Does not directly measure intracellular cleavage. | Assessing systemic stability and potential for off-target toxicity. |
| Enzyme-Catalyzed Cleavage Assay | Evaluates linker cleavage by specific enzymes (e.g., Cathepsin B) found in the tumor microenvironment or lysosomes. | HPLC, LC-MS/MS | Medium | Medium | Directly measures susceptibility to enzymatic cleavage. | May not fully recapitulate the complex enzymatic environment of the cell. | Validating protease-sensitive linkers. |
| pH-Mediated Cleavage Assay | Assesses linker hydrolysis under acidic conditions mimicking endosomes and lysosomes. | HPLC, LC-MS/MS, Spectrophotometry | High | Low | Simple and direct method for pH-sensitive linkers like CL2A. | Does not account for other cellular factors that may influence cleavage. | Validating pH-sensitive linkers. |
| Glutathione-Mediated Cleavage Assay | Measures linker cleavage in the presence of reducing agents like glutathione, mimicking the intracellular environment. | HPLC, LC-MS/MS | High | Low | Relevant for disulfide-containing linkers. | Not directly applicable to pH-sensitive linkers like CL2A. | Validating redox-sensitive linkers. |
| Cell-Based Cytotoxicity Assay | Infers linker cleavage by measuring the cytotoxic effect of the released payload on cancer cells. | MTT, CellTiter-Glo®, etc. | High | Medium | Provides a functional readout of ADC activity, integrating internalization and payload release. | Indirect measure of cleavage; can be confounded by other cellular processes. | Assessing overall ADC potency and target-cell killing. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization and selection of ADC linkers.
Protocol 1: pH-Mediated Cleavage Assay for CL2A Linker
Objective: To determine the rate of CL2A linker hydrolysis and subsequent payload release at acidic pH.
Materials:
-
ADC with CL2A linker
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate or citrate buffer at pH 5.0 and pH 4.5
-
HPLC or LC-MS/MS system
-
Incubator at 37°C
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare solutions of the ADC at a final concentration of 1 mg/mL in the pH 7.4, pH 5.0, and pH 4.5 buffers.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each reaction.
-
Immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Plot the concentration of the released payload over time to determine the hydrolysis rate at each pH.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the extent of premature payload release in human plasma.
Materials:
-
ADC
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity chromatography beads
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.[1]
-
At various time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately freeze the aliquots at -80°C to stop degradation.[1]
-
For analysis, thaw the samples and capture the ADC using Protein A or G affinity chromatography to separate it from plasma proteins.
-
Wash the captured ADC to remove unbound plasma components.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS/MS to determine the drug-to-antibody ratio (DAR).
-
A decrease in DAR over time indicates payload deconjugation.[1]
-
Separately, precipitate plasma proteins from an aliquot of the incubation mixture to extract and quantify the free, released payload by LC-MS/MS.
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Mandatory Visualizations
Caption: Figure 1. ADC Mechanism of Action.
Caption: Figure 2. In Vitro Cleavage Assay Workflow.
References
A Comparative Guide to CL2 and CL2A Linker Efficacy in Targeted Therapeutics
For researchers and professionals in drug development, the choice of a chemical linker is a critical determinant of a therapeutic's success, influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of the CL2 and CL2A linkers, focusing on their performance in their primary application—Antibody-Drug Conjugates (ADCs)—and explores their theoretical application in the context of Proteolysis-Targeting Chimeras (PROTACs).
Executive Summary
CL2 and CL2A are cleavable linkers developed for the targeted delivery of cytotoxic payloads. Their most prominent application is in conjugating SN-38, a potent topoisomerase I inhibitor, to monoclonal antibodies. Extensive preclinical data reveals that CL2 and CL2A linkers impart equivalent efficacy and stability to the resulting ADCs. The primary distinction between them is a structural modification in CL2A—the removal of a phenylalanine residue—which was implemented to enhance conjugate quality and simplify large-scale synthesis. While their use in PROTACs has not been documented, their characteristics, particularly their cleavability, are highly relevant for advanced protein degradation strategies like Degrader-Antibody Conjugates (DACs).
Data Presentation: CL2 vs. CL2A Linker Efficacy in ADCs
Quantitative data from comparative studies of ADCs utilizing either the CL2 or CL2A linker to deliver the payload SN-38 are summarized below. The findings indicate a functional equivalence in key preclinical performance metrics.
| Parameter | CL2-SN-38 Conjugate | CL2A-SN-38 Conjugate | Conclusion |
| Drug Substitution (DAR) | ~6 | ~6 | Equivalent drug loading is achievable. |
| Cell Binding Affinity (Kd) | ~1.2 nM | ~1.2 nM | No impact on antibody binding to its target. |
| In Vitro Cytotoxicity (IC50) | ~2.2 nM | ~2.2 nM | Equivalent potency in cell-killing assays. |
| In Vitro Serum Stability (t1/2) | ~20 hours | ~20 hours | Similar stability and payload release profiles in serum. |
Source: This data is based on published comparative analyses of the hRS7 antibody conjugated to SN-38 via either the CL2 or CL2A linker.[1][2]
Structural and Functional Comparison
The CL2A linker is a refined version of the CL2 linker. A key structural difference is that the CL2A linker lacks the phenylalanine moiety present in the CL2 structure.[3] This modification was intended to improve the quality of the final conjugate and streamline the manufacturing process.
Functionally, both are cleavable linkers designed to release their payload under specific physiological conditions. The CL2A linker is notably pH-sensitive, facilitating payload release in the acidic environment of endosomes and lysosomes after cellular internalization.[4][5] To enhance the water solubility of the overall ADC, the CL2A linker also incorporates a short polyethylene glycol (PEG) segment.
Visualizing Mechanisms and Workflows
General Mechanism of an Antibody-Drug Conjugate (ADC)
The diagram below illustrates the sequential steps of ADC action, from circulation to intracellular payload release, a process enabled by cleavable linkers like CL2 and CL2A.
Caption: The mechanism of action for an antibody-drug conjugate.
Experimental Workflow for Linker Efficacy Comparison
This flowchart details a standard procedure for the head-to-head evaluation of ADC linkers to determine their comparative efficacy.
Caption: A typical workflow for comparing ADC linker performance.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate and compare the performance of ADC linkers.
In Vitro Cytotoxicity Assay
This assay measures the dose-dependent potency of an ADC in killing a target cancer cell line.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
-
Procedure:
-
Cell Culture: Plate antigen-positive cancer cells in 96-well microplates at a predetermined density and incubate overnight to allow for adherence.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with CL2 and CL2A linkers), a naked antibody control, and a free payload control. Add the dilutions to the cells and incubate for 72 to 120 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) to each well and incubate for 2-4 hours. Live cells metabolize the reagent, causing a color change.
-
Data Acquisition: Add a solubilizing agent to dissolve the formazan crystals (for MTT assay) and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to untreated control wells to calculate the percentage of cell viability. Plot the dose-response curve and determine the IC50 value using a non-linear regression model.
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in a biological matrix, measuring the rate of premature payload cleavage.
-
Objective: To determine the half-life (t1/2) of the ADC in plasma.
-
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human or animal plasma at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing: Immediately freeze the aliquots at -80°C to halt degradation.
-
Quantification: Analyze the samples to determine the amount of intact ADC or released payload. This is commonly done using two methods:
-
ELISA: To quantify the intact ADC.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To quantify the amount of free payload released into the plasma.
-
-
Data Analysis: Plot the percentage of intact ADC remaining over time and fit the data to a decay model to calculate the plasma half-life.
-
Theoretical Application in Targeted Protein Degradation (PROTACs)
While CL2 and CL2A are ADC linkers, their cleavable nature offers interesting possibilities for the field of targeted protein degradation, particularly in advanced delivery systems.
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's role is to enable the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
References
A Head-to-Head Comparison of ADC Linkers: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a pivotal decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker is a critical component that connects the monoclonal antibody to the cytotoxic payload, and its chemical nature dictates the ADC's stability in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1] This guide provides an objective comparison of these two main linker strategies, supported by experimental data, to inform rational ADC design.
The primary distinction between linker types lies in their drug release strategy. Cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. In contrast, non-cleavable linkers only release the drug after the complete lysosomal degradation of the antibody.[1] This fundamental difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Cleavable vs. Non-Cleavable Linkers: A Strategic Overview
Cleavable Linkers are designed to be stable in systemic circulation but labile under specific conditions prevalent in tumor tissues or intracellular compartments.[2][3] This targeted release is achieved through several mechanisms:
-
Protease-Sensitive Linkers: These often contain a dipeptide sequence, like valine-citrulline (VC), which is cleaved by lysosomal proteases such as Cathepsin B that are abundant in tumor cells.[2]
-
pH-Sensitive Linkers: Typically using a hydrazone bond, these linkers are stable at the physiological pH of blood (7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent found at significantly higher levels inside cells than in the bloodstream.
A key advantage of cleavable linkers is their ability to induce a "bystander effect." When the released payload is membrane-permeable, it can diffuse out of the targeted cancer cell and kill adjacent, antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.
Non-Cleavable Linkers , such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), lack a specific chemical trigger for payload release. The release mechanism relies on the complete proteolytic degradation of the antibody within the lysosome after the ADC is internalized. This process releases the payload still attached to the linker and a single amino acid residue.
The primary advantage of non-cleavable linkers is their superior plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window. However, the resulting payload-linker-amino acid complex is often less membrane-permeable, which can limit the bystander effect.
Comparative Data of ADC Linker Performance
The selection of a linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Linker Example | ADC Example | Payload Release in Human Plasma (7 days) | Half-life (t½) | Source |
|---|---|---|---|---|---|
| Protease-Cleavable | Val-Cit (VC) | Brentuximab Vedotin | < 5% | > 7 days | |
| pH-Sensitive | Hydrazone | Inotuzumab Ozogamicin | ~50% | 36 hours | |
| Non-Cleavable | SMCC | Ado-trastuzumab emtansine (T-DM1) | < 2% | > 7 days | |
| Disulfide-Cleavable | SPP | - | Variable, sensitive to thiol exchange | - |
| Glucuronide-Cleavable | - | - | High stability in plasma | - | |
Table 2: In Vitro Cytotoxicity and Bystander Effect
| Linker Type | ADC Example | Target Cell Line | IC₅₀ (ng/mL) | Bystander Killing | Source |
|---|---|---|---|---|---|
| Protease-Cleavable (VC) | Trastuzumab-MMAE | HER2+ (SK-BR-3) | 10 | Yes | |
| Non-Cleavable (SMCC) | Trastuzumab-DM1 (T-DM1) | HER2+ (SK-BR-3) | 30 | No |
| pH-Sensitive (Hydrazone) | Gemtuzumab Ozogamicin | CD33+ (HL-60) | 100 | Yes | |
Table 3: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC Example | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition | Source |
|---|---|---|---|---|---|
| Protease-Cleavable (VC) | Trastuzumab-MMAE | N87 (gastric) | 5 | Complete Regression | |
| Non-Cleavable (SMCC) | T-DM1 | KPL-4 (breast) | 15 | Tumor Stasis |
| Novel Non-Cleavable (CX) | CX-DM1 ADC | EGFR & EpCAM models | 3 | Superior to 15 mg/kg T-DM1 | |
Visualizing Linker Mechanisms and ADC Workflow
To better understand the distinct mechanisms of action and the general process for evaluating ADCs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ADC linker performance. Below are summaries of key experimental protocols.
1. Plasma Stability Assay
-
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
-
Methodology:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, aliquot the plasma sample.
-
To quantify the released payload, precipitate plasma proteins using an organic solvent like acetonitrile.
-
Centrifuge the samples to pellet the proteins and collect the supernatant.
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the free payload.
-
Calculate the percentage of drug release over time to determine linker stability.
-
2. In Vitro Cytotoxicity Assay
-
Objective: To measure the potency of an ADC in killing target cancer cells.
-
Methodology:
-
Plate cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC for a period of 72-120 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).
-
3. Bystander Effect Assay
-
Objective: To evaluate the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
-
Methodology:
-
Co-culture a mixture of antigen-positive and antigen-negative cancer cells. These cell lines should be distinguishable, for instance, by expressing different fluorescent proteins (e.g., GFP and RFP).
-
Treat the co-culture with the ADC at various concentrations.
-
After a suitable incubation period (e.g., 96 hours), assess the viability of both the antigen-positive and antigen-negative cell populations using flow cytometry or high-content imaging.
-
A significant reduction in the viability of the antigen-negative population indicates a bystander effect.
-
4. In Vivo Efficacy Study (Xenograft Model)
-
Objective: To assess the anti-tumor activity of an ADC in a living organism.
-
Methodology:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Administer the treatments intravenously at specified doses and schedules.
-
Measure tumor volumes with calipers two to three times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each group to evaluate anti-tumor efficacy.
-
Conclusion
The choice of linker is a critical, context-dependent decision in ADC design. Cleavable linkers, particularly protease-sensitive types like Val-Cit, offer the potential for a powerful bystander effect, which can be advantageous in treating solid tumors with varied antigen expression. However, this often comes at the cost of reduced plasma stability compared to non-cleavable linkers. Non-cleavable linkers provide enhanced stability, generally leading to a better safety profile and a wider therapeutic window, but may have limited efficacy against heterogeneous tumors due to the lack of a bystander effect.
As ADC technology advances, novel linker designs with improved stability and more specific cleavage mechanisms are being developed. Ultimately, the optimal linker strategy depends on the specific target, the nature of the payload, and the tumor microenvironment. A thorough evaluation using the quantitative methods described here is essential for developing the next generation of safe and effective antibody-drug conjugates.
References
In Vivo Performance of the CL2A Linker: A Comparative Analysis for ADC Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the CL2A Linker with Alternative Technologies in Antibody-Drug Conjugates (ADCs), Supported by Preclinical In Vivo Data.
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and toxicity profile. This guide provides a comprehensive in vivo performance evaluation of the pH-sensitive CL2A linker, notably utilized in the FDA-approved ADC, Sacituzumab Govitecan. Its performance is compared with established linker technologies: the enzyme-cleavable valine-citrulline (Val-Cit) linker and a non-cleavable thioether linker, exemplified by commercially successful ADCs.
Comparative Analysis of In Vivo Performance
The following tables summarize key quantitative data from preclinical in vivo studies, offering a comparative perspective on the performance of the CL2A linker against Val-Cit and non-cleavable alternatives. It is important to note that the data presented are from different studies and, therefore, not from direct head-to-head comparisons. Experimental conditions such as the antibody, payload, and tumor model may vary, which should be considered when interpreting the results.
Table 1: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC Example | Payload | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| CL2A (pH-sensitive) | Sacituzumab Govitecan (IMMU-132) | SN-38 | Pancreatic Cancer (Capan-1) | 17.5 mg/kg, twice weekly for 4 weeks | Significant antitumor effects compared to control. | [1] |
| Gastric Cancer (NCI-N87) | 17.5 mg/kg, twice weekly for 4 weeks | Significant antitumor effects compared to control. | [1] | |||
| Uterine Carcinosarcoma (SARARK9) | Twice weekly for 3 weeks | Significant tumor growth inhibition compared to control ADC and naked antibody. | [2][3] | |||
| Valine-Citrulline (Enzyme-cleavable) | Brentuximab Vedotin | MMAE | Anaplastic Large Cell Lymphoma (Karpas 299) | 1 mg/kg, single dose | Tumor regression. | [4] |
| Non-cleavable (Thioether) | Ado-trastuzumab emtansine (T-DM1) | DM1 | HER2+ Breast Cancer (KPL-4) | 15 mg/kg, single dose | Tumor growth inhibition. |
Table 2: Pharmacokinetic Parameters in Preclinical Models
| Linker Type | ADC Example | Animal Model | ADC Half-life | Payload Release Characteristics | Reference |
| CL2A (pH-sensitive) | Sacituzumab Govitecan (IMMU-132) | Not Specified | IgG portion clears similar to native IgG. | Moderately stable with a release half-life of 1-2 days in serum; pH-sensitive release. | |
| Valine-Citrulline (Enzyme-cleavable) | Not Specified | Not Specified | Generally stable in human plasma but can be unstable in mouse plasma. | Cleaved by lysosomal proteases (e.g., Cathepsin B). | |
| Non-cleavable (Thioether) | Ado-trastuzumab emtansine (T-DM1) | Rat | Higher stability in plasma compared to many cleavable linkers. | Payload is released after lysosomal degradation of the antibody. |
Table 3: In Vivo Toxicity Profile
| Linker Type | ADC Example | Animal Model | Maximum Tolerated Dose (MTD) / Key Toxicity Findings | Reference |
| CL2A (pH-sensitive) | Sacituzumab Govitecan (IMMU-132) | Not Specified | Manageable toxicity profile, with neutropenia and diarrhea being the most common adverse events. | |
| Valine-Citrulline (Enzyme-cleavable) | Not Specified | Not Specified | Off-target toxicity can be a concern due to premature payload release. | |
| Non-cleavable (Thioether) | Ado-trastuzumab emtansine (T-DM1) | Not Specified | Generally well-tolerated, with a lower risk of systemic toxicity due to high stability. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ADCs with different linker types and a general workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. The following are generalized protocols for key in vivo experiments based on common practices in the field.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a mouse model bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human tumor cell line of interest
-
Cell culture reagents
-
ADC, control ADC, and vehicle
-
Calipers for tumor measurement
Protocol:
-
Cell Culture and Implantation: Culture the selected human tumor cell line under appropriate conditions. Harvest the cells and inject a specific number (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, naked antibody, control ADC, and ADC at various doses). Administer the treatments, typically via intravenous (IV) injection, according to the desired schedule (e.g., once, twice weekly).
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a specified size or after a predetermined period. At the endpoint, euthanize the mice, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the ADC and the released payload in an animal model.
Materials:
-
Mice or rats
-
ADC
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)
Protocol:
-
ADC Administration: Administer a single IV dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h, etc.) via an appropriate method (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Total Antibody and Intact ADC: Quantify the concentration of total antibody and intact ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Free Payload: Measure the concentration of the released cytotoxic payload in the plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Plot the concentration of each analyte over time and calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
In Vivo Toxicity Assessment
Objective: To evaluate the safety and tolerability of the ADC in an animal model.
Materials:
-
Mice or rats
-
ADC at multiple dose levels
-
Clinical observation checklists
-
Equipment for blood collection and analysis (hematology and clinical chemistry)
-
Histopathology supplies
Protocol:
-
Dose Administration: Administer the ADC to different groups of animals at a range of doses, including a vehicle control group.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver enzymes, kidney function markers).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues, and preserve them for histopathological examination to identify any microscopic changes.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD) and identify any dose-limiting toxicities. Correlate the observed toxicities with the exposure levels of the ADC and the free payload.
References
A Comparative Guide to the In Vivo Stability of CL2 and CL2E Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker's stability in systemic circulation is a key determinant of the ADC's therapeutic index, directly influencing its efficacy and toxicity profile. This guide provides an objective comparison of the in vivo stability of two cleavable linkers, CL2 and CL2E, supported by available experimental data.
Executive Summary
The CL2 linker, and its close variant CL2A, and the CL2E linker are both utilized in the conjugation of the potent topoisomerase I inhibitor, SN-38, to monoclonal antibodies. While both are designed to release the cytotoxic payload at the tumor site, they exhibit significant differences in their stability profiles. In vitro studies have demonstrated that the CL2E linker possesses substantially greater stability in human serum compared to the CL2A linker. This enhanced stability is attributed to its different cleavage mechanism, which requires enzymatic activity, in contrast to the pH-sensitive hydrolysis of the CL2A linker. While direct comparative in vivo pharmacokinetic data is limited, the available in vitro and in vivo efficacy data suggest that the higher stability of the CL2E linker in circulation may not always translate to superior therapeutic outcomes, highlighting the complex interplay between linker stability, payload release kinetics, and the specific characteristics of the target antigen and tumor microenvironment.
Data Presentation
The following table summarizes the quantitative data from studies comparing the in vitro stability of antibody-drug conjugates prepared with CL2A and CL2E linkers.
| Linker | Antibody-Drug Conjugate (ADC) | Matrix | Stability Metric (Half-life, t½) | Reference |
| CL2A | milatuzumab-CL2A-SN-38 | Human Serum (in vitro) | ~ 1 day | [1] |
| CL2E | milatuzumab-CL2E-SN-38 | Human Serum (in vitro) | > 10 days | [1] |
In Vivo Performance Insights
Pharmacokinetic data for sacituzumab govitecan, an ADC that utilizes the CL2A linker, shows a clearance of 0.133 L/h and a steady-state volume of distribution of 3.68 L in patients.[1] This ADC has demonstrated significant clinical benefit in patients with metastatic triple-negative breast cancer.[3]
Experimental Protocols
Accurate assessment of ADC stability in vivo is crucial for understanding its pharmacokinetic profile and predicting its therapeutic index. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantification of Intact ADC by ELISA
This method measures the concentration of the antibody conjugated to the drug over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats) at a specified dose.
-
Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 0, 1, 6, 24, 48, 96, 168 hours). Process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme catalyzes a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used to determine the concentration of the intact ADC in the plasma samples.
Quantification of Free Payload by LC-MS/MS
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The payload is ionized and fragmented, and specific fragment ions are detected to provide highly selective and sensitive quantification. A standard curve prepared with the pure payload is used for concentration determination.
Mandatory Visualization
Caption: Cleavage mechanisms of CL2A and CL2E linkers.
Caption: Experimental workflow for in vivo stability assessment.
References
- 1. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. population-pharmacokinetics-of-sacituzumab-govitecan-in-patients-with-metastatic-triple-negative-breast-cancer-and-other-solid-tumors - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of Cleavable and Non-Cleavable Linkers for SN-38 Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a comparative overview of cleavable and non-cleavable linkers for the potent topoisomerase I inhibitor, SN-38.
SN-38, the active metabolite of irinotecan, is a highly potent anticancer agent. However, its clinical utility as a standalone therapy is limited by its poor solubility and high toxicity. Conjugating SN-38 to a monoclonal antibody via a linker addresses these challenges by enabling targeted delivery to tumor cells. The nature of this linker—whether it is designed to be cleaved in the tumor microenvironment (cleavable) or to release the payload only after lysosomal degradation of the antibody (non-cleavable)—profoundly impacts the ADC's therapeutic index.
This guide synthesizes available preclinical data to compare the performance of SN-38 ADCs with these two distinct linker strategies.
Data Presentation
The following tables summarize quantitative data from various studies to facilitate a comparison between cleavable and non-cleavable SN-38 ADCs. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Cytotoxicity of SN-38 ADCs
| Linker Type | ADC | Cell Line | IC50 (nmol/L) | Reference |
| Cleavable (acid-sensitive) | hRS7-CL2A-SN-38 | Capan-1 | ~2.2 | [1] |
| Cleavable (enzyme-sensitive) | Mil40-SN-38-ether | SKOV-3 | 86.3 - 320.8 | [2] |
| Cleavable (enzyme-sensitive) | Mil40-11 (high DAR) | SKOV-3 | 5.5 | [2] |
| Non-cleavable | MC-SN38 | Not Specified | Not Specified | [3] |
IC50 values are highly dependent on the cell line, antigen expression levels, and drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| Linker Type | ADC | Tumor Model | Dosing | Outcome | Reference |
| Cleavable (acid-sensitive) | hRS7-CL2A-SN-38 | Calu-3 | Nontoxic doses | Significant antitumor effects | [1] |
| Cleavable (acid-sensitive) | hRS7-CL2A-SN-38 | Capan-1 | Nontoxic doses | Significant antitumor effects | |
| Cleavable (enzyme-sensitive) | Mil40-11 | BT474 HerDR | 20 mg/kg | Significantly delayed tumor growth |
Direct comparative in vivo efficacy data for cleavable vs. non-cleavable SN-38 ADCs in the same tumor model is limited in the public domain.
Table 3: Stability of SN-38 ADCs
| Linker Type | ADC/Linker-Drug | Stability Metric | Result | Reference |
| Cleavable (acid-sensitive) | IMMU-132 | t1/2 in human serum | ~24 hours | |
| Cleavable (enzyme-sensitive) | SN-38-ether-ADC | t1/2 in serum | >10 days | |
| Cleavable (carbonate) | hRS7 conjugate | t1/2 in vitro | ~20 hours |
Linker stability is a critical factor influencing off-target toxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are generalized protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assay
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of SN-38 ADCs in cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,500 to 8,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of the SN-38 ADC, a non-targeting control ADC, and free SN-38 are prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the various drug concentrations.
-
Incubation: The cells are incubated with the compounds for a period ranging from 72 hours to 10 days, depending on the cell line's doubling time.
-
Cell Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The luminescence values are converted to the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are then calculated using a four-parameter variable slope sigmoidal dose-response model.
In Vivo Xenograft Model for Efficacy Studies
This protocol describes a general workflow for evaluating the antitumor efficacy of SN-38 ADCs in a mouse xenograft model.
-
Tumor Implantation: Female athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., 1 x 10^7 cells) in a suitable medium.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
ADC Administration: The SN-38 ADC, a control ADC, and a vehicle control are administered to the respective groups, typically via intravenous injection. Dosing schedules can vary (e.g., once or twice weekly for several weeks).
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2. The primary endpoint is typically tumor growth inhibition.
-
Study Termination and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The tumor growth curves for each group are plotted, and statistical analysis is performed to determine the significance of the antitumor effect.
Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an SN-38 ADC in plasma.
-
Incubation: The SN-38 ADC is incubated in plasma (e.g., human or mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, an aliquot of the plasma sample is taken, and the ADC is captured, for example, using an anti-human IgG antibody-coated plate.
-
Quantification of Released SN-38: The amount of SN-38 released into the plasma can be quantified using techniques like HPLC or LC-MS/MS.
-
Data Analysis: The percentage of intact ADC remaining over time is calculated to determine the plasma half-life (t1/2) of the conjugate.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of action of SN-38, a topoisomerase I inhibitor.
Caption: General workflow of an antibody-drug conjugate (ADC).
Caption: Logical relationship of cleavable vs. non-cleavable linkers.
Conclusion
The choice between a cleavable and a non-cleavable linker for an SN-38 ADC is a multifaceted decision that depends on the specific therapeutic goals.
Cleavable linkers offer the potential for a potent "bystander effect," where the released SN-38 can kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors. However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity due to premature drug release.
Non-cleavable linkers , in contrast, generally exhibit greater stability in circulation, leading to a more favorable safety profile. The payload is released only after the entire ADC is internalized and the antibody is degraded in the lysosome. This localized release minimizes the bystander effect, making these ADCs potentially less effective in heterogeneous tumors but a safer option for targets with high and uniform expression on cancer cells.
Ultimately, the optimal linker strategy for an SN-38 ADC will depend on the specific target antigen, its level and homogeneity of expression, and the desired balance between efficacy and safety. Further head-to-head comparative studies are needed to fully elucidate the therapeutic potential of each linker type in the context of SN-38.
References
Validating the Bystander Effect: A Comparative Guide to the CL2A Linker in Antibody-Drug Conjugates
For researchers and drug development professionals in oncology, overcoming tumor heterogeneity is a significant challenge. The bystander effect, where an antibody-drug conjugate (ADC) kills not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, is a crucial mechanism to combat this heterogeneity.[1][2] This guide provides a comparative analysis of the CL2A linker, focusing on its role in mediating this powerful bystander effect, supported by experimental data and detailed protocols.
The efficacy of the bystander effect is fundamentally linked to the ADC's linker and payload characteristics.[3][] Cleavable linkers, like CL2A, are designed to be stable in circulation but release their cytotoxic payload under specific conditions within the tumor microenvironment or inside the cell.[1] This controlled release of a membrane-permeable drug is the cornerstone of effective bystander killing.
Mechanism of Action: The CL2A Linker
The CL2A linker is a pH-sensitive, cleavable linker used in ADCs such as Sacituzumab Govitecan. Its mechanism facilitates the bystander effect through a multi-step process:
-
Targeting & Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of an Ag+ tumor cell, leading to the internalization of the ADC-antigen complex.
-
Payload Release: Inside the cell, the ADC is trafficked through endosomes and lysosomes. The acidic environment of these compartments cleaves the hydrolysable CL2A linker. This releases the cytotoxic payload (e.g., SN-38) in its active, membrane-permeable form.
-
Bystander Killing: The released, uncharged payload can then diffuse out of the dying Ag+ cell and penetrate the membranes of neighboring Ag- cells. Once inside the bystander cell, the payload exerts its cytotoxic effect, typically by inducing DNA damage or inhibiting microtubule polymerization, leading to apoptosis.
Comparative Performance: Cleavable vs. Non-Cleavable Linkers
The choice of linker is a critical determinant of an ADC's ability to induce bystander killing. Non-cleavable linkers require complete degradation of the antibody within the lysosome to release the payload, which often remains attached to an amino acid. This charged complex cannot efficiently cross cell membranes, thus negating the bystander effect.
The table below summarizes the conceptual differences in performance between ADCs equipped with the cleavable CL2A linker and those with a standard non-cleavable linker, such as SMCC.
| Feature | ADC with CL2A Linker | ADC with Non-Cleavable Linker | Reference |
| Linker Type | pH-sensitive, Cleavable | Thioether (e.g., SMCC), Non-cleavable | |
| Payload Release | Intracellular cleavage releases unmodified, free payload | Lysosomal degradation of antibody releases payload-linker-amino acid complex | |
| Membrane Permeability | High (for payloads like SN-38, MMAE) | Low/Negligible (due to charged complex) | |
| Bystander Effect | Present and Significant | Minimal to None | |
| Efficacy in Tumors | Effective in heterogeneous (Ag+ & Ag-) tumors | Primarily effective in homogeneously Ag+ tumors |
Experimental Protocols for Bystander Effect Validation
Validating the bystander effect of an ADC with a CL2A linker requires specific in vitro assays. The co-culture assay is the most direct method.
Protocol 1: In Vitro Co-culture Bystander Assay
This assay measures the viability of antigen-negative (Ag-) cells when cultured with antigen-positive (Ag+) cells in the presence of the ADC.
Objective: To quantify the killing of Ag- cells mediated by an ADC targeting Ag+ cells.
Materials:
-
Antigen-positive (Ag+) cell line (e.g., Trop-2 positive)
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP) for identification.
-
ADC with CL2A linker (e.g., Sacituzumab Govitecan).
-
Control ADC with a non-cleavable linker.
-
Isotype control ADC (non-binding).
-
96-well culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Fluorescence microscope or high-content imager.
Methodology:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-labeled Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant per well.
-
Include control wells: Ag- cells only (to measure direct ADC toxicity) and untreated co-culture wells (as a baseline for viability).
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the CL2A-ADC, non-cleavable ADC, and isotype control.
-
Add the ADC solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a period of 72-120 hours, which is typically sufficient to observe the multi-step bystander killing process.
-
-
Data Acquisition & Analysis:
-
Measure the viability of the Ag- (GFP-positive) cell population using a fluorescence plate reader or by counting fluorescent cells via high-content imaging.
-
Separately, measure the total cell viability in all wells using an ATP-based assay like CellTiter-Glo®.
-
Calculate the percentage of Ag- cell death in co-cultures compared to the Ag- monoculture control. Significant killing of Ag- cells in the co-culture treated with the CL2A-ADC, but not the non-cleavable ADC, confirms the bystander effect.
-
References
A Comparative Guide to the Therapeutic Index of CL2A-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic index of Antibody-Drug Conjugates (ADCs) utilizing the CL2A linker technology. Through an objective comparison with alternative linkers, supported by experimental data, this document aims to inform researchers and drug developers on the performance and characteristics of CL2A-based ADCs.
Executive Summary
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall efficacy and safety of an ADC, directly influencing its therapeutic index. The CL2A linker, a moderately stable, hydrolyzable linker, has demonstrated a favorable therapeutic window in preclinical and clinical settings, most notably in the FDA-approved ADC, Sacituzumab Govitecan (Trodelvy®). This guide delves into the experimental data that underscores the therapeutic index of CL2A-based ADCs, offering a comparative perspective against other linker technologies.
Data Presentation: Performance Metrics of CL2A-Based ADCs
| Parameter | Sacituzumab Govitecan (CL2A-SN-38) | Comparator ADC (Example: CL2E-SN-38) | Key Observations |
| Linker Type | Moderately stable, pH-sensitive, hydrolyzable | More stable, enzyme-cleavable | The CL2A linker's moderate stability allows for both intracellular and extracellular release of the payload.[1][2] |
| Payload | SN-38 (Topoisomerase I inhibitor) | SN-38 (Topoisomerase I inhibitor) | Both ADCs utilize the same potent cytotoxic agent. |
| Drug-to-Antibody Ratio (DAR) | ~7.6 - 8:1 | Not specified in comparative studies | A high DAR is achievable with the CL2A linker, maximizing payload delivery.[3] |
| In Vivo Efficacy (Xenograft Models) | Significant tumor growth inhibition and increased survival in various models (e.g., endometrial, ovarian, bladder, breast cancer).[3][4] | Less effective in vivo compared to ADCs with the CL2A linker. | The rapid intracellular release from the CL2A linker is suggested to enhance efficacy. |
| Tolerability (Preclinical) | Generally well-tolerated in animal models. No significant changes in body weight were reported in some studies. | Not specified in comparative studies | The approved clinical dose of 10 mg/kg on days 1 and 8 of a 21-day cycle was determined based on efficacy and safety. |
| Common Adverse Events (Clinical) | Neutropenia, diarrhea, nausea, alopecia, fatigue. | Not applicable | These are common toxicities associated with the SN-38 payload. |
| Therapeutic Index | Favorable, based on clinical efficacy at a manageable safety profile. | Potentially narrower due to lower efficacy observed in preclinical models. | While a quantitative TI comparison is unavailable, the superior in vivo efficacy of CL2A-based ADCs suggests a wider therapeutic window. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are representative protocols for key experiments cited in the evaluation of CL2A-based ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
1. Cell Seeding:
-
Plate cancer cells (both antigen-positive and antigen-negative lines for specificity testing) in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the CL2A-based ADC, a non-targeting control ADC, and the free payload (SN-38) in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various drug concentrations.
-
Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours.
3. MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
2. Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 10 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
3. Randomization and Dosing:
-
Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, CL2A-based ADC).
-
Administer the treatments intravenously (i.v.) at specified doses and schedules (e.g., for Sacituzumab Govitecan, a dose of 10 mg/kg twice weekly for three weeks has been used in preclinical models).
4. Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
5. Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Tolerability Study
This study assesses the safety profile of the ADC and determines the maximum tolerated dose (MTD).
1. Animal Model:
-
Typically conducted in rodents (e.g., mice or rats) and a non-rodent species (e.g., cynomolgus monkeys).
2. Dose Escalation:
-
Administer escalating doses of the CL2A-based ADC to different cohorts of animals.
3. Monitoring for Toxicity:
-
Observe the animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, body weight).
-
Collect blood samples for hematology and clinical chemistry analysis at regular intervals.
-
At the end of the study, perform a full necropsy and histopathological examination of major organs.
4. MTD Determination:
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Mandatory Visualization
Sacituzumab Govitecan (CL2A-based ADC) Mechanism of Action
The following diagram illustrates the mechanism of action of Sacituzumab Govitecan, a CL2A-based ADC targeting Trop-2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of CL2 Linkers in Research
Ensuring the safe and compliant disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists engaged in drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), understanding the proper disposal procedures for components like CL2 linkers is paramount. This guide provides essential, step-by-step information for the operational and logistical aspects of CL2 linker disposal, aligning with standard laboratory safety protocols and regulatory guidelines.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including CL2 linkers, must adhere to federal, provincial, and local regulations. A foundational principle is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste, both hazardous and non-hazardous[1]. The primary responsibility for the correct packaging and labeling of waste lies with the individual generating it[2].
Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be familiar with the hazards associated with the chemical. The Safety Data Sheet (SDS) for CL2 linkers indicates that they may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times[3][4]. All handling of CL2 linkers and their waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Precaution Category | Specific Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | |
| Engineering Controls | Use only outdoors or in a well-ventilated area. | |
| Handling Practices | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | |
| Spill Response | Absorb solutions with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. |
Step-by-Step Disposal Procedure for this compound Waste
The following steps provide a general framework for the proper disposal of waste containing CL2 linkers. These procedures are based on established guidelines for hazardous chemical waste management and should be adapted to comply with your institution's specific protocols.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step to prevent accidental mixing of incompatible substances.
-
Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, wipes), weigh paper, and empty vials, in a designated, properly labeled hazardous waste container. Solid and liquid wastes must not be mixed with general garbage.
-
Liquid Waste: Collect liquid waste containing CL2 linkers, such as reaction residues or solutions, in a separate, compatible, and leak-proof hazardous waste container. Glass containers are generally preferred over plastic. Do not flush liquid chemical waste down the drain.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Step 2: Container Management
Proper management of waste containers is essential for safety and compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound waste in [solvent]"), and the approximate concentration or percentage of each component. The label should also include the date accumulation started and the name of the principal investigator or laboratory.
-
Closure: Waste containers must be kept tightly closed at all times, except when adding waste. Do not leave funnels in the containers.
-
Fill Level: Do not overfill liquid waste containers. It is recommended to fill them to about 75-80% of their capacity to allow for vapor expansion and to prevent spills.
Step 3: Storage
Store hazardous waste containers in a designated satellite accumulation area within the laboratory, near the point of generation.
-
Segregation: Store containers of incompatible waste types separately to prevent dangerous reactions. For example, acids should be stored separately from bases and flammables.
-
Secondary Containment: Liquid hazardous waste containers should be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
Step 4: Disposal and Pickup
Once a waste container is full (approximately 90% capacity) or has been in storage for a specified period (e.g., three months), it should be scheduled for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Request Pickup: Follow your institution's procedure for requesting a chemical waste pickup. This may involve completing an online form or attaching a specific waste tag to the container.
-
Documentation: Ensure all required documentation, such as a hazardous waste tag with a complete and accurate description of the contents, is securely attached to the container. Incomplete or improper labeling can result in the waste not being collected.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
